(D-Arg8)-Inotocin
Description
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Structure
2D Structure
Properties
Molecular Formula |
C39H68N14O11S2 |
|---|---|
Molecular Weight |
973.2 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C39H68N14O11S2/c1-6-19(4)29-36(62)52-30(20(5)54)37(63)49-24(14-27(41)55)33(59)50-25(17-66-65-16-21(40)31(57)48-23(13-18(2)3)34(60)51-29)38(64)53-12-8-10-26(53)35(61)47-22(9-7-11-45-39(43)44)32(58)46-15-28(42)56/h18-26,29-30,54H,6-17,40H2,1-5H3,(H2,41,55)(H2,42,56)(H,46,58)(H,47,61)(H,48,57)(H,49,63)(H,50,59)(H,51,60)(H,52,62)(H4,43,44,45)/t19-,20+,21-,22+,23-,24-,25-,26-,29-,30-/m0/s1 |
InChI Key |
SIYJZPZEWJFZRZ-YEDNXIKFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(C)C)N)C(=O)N2CCC[C@H]2C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC(C)C)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Pharmacological Profile of (D-Arg8)-Inotocin: A Synthetic Antagonist of the Human Vasopressin V1a Receptor
(D-Arg8)-Inotocin is a synthetic analog of the insect neuropeptide Inotocin, which has been repurposed through chemical modification into a potent and highly selective antagonist of the human vasopressin V1a receptor (V1aR). This technical guide provides an in-depth overview of the origin, synthesis, and pharmacological characterization of this compound, making it a valuable resource for researchers in pharmacology, drug discovery, and related scientific fields.
Introduction: From Insect Neuropeptide to Human Receptor Antagonist
Inotocin is a neuropeptide belonging to the oxytocin/vasopressin superfamily, originally identified in insects such as the black garden ant, Lasius niger.[1] Structurally similar to mammalian oxytocin and vasopressin, Inotocin plays a role in various physiological processes in insects. The evolutionary conservation of this signaling system provided a unique starting point for the development of novel ligands for human receptors.
The key innovation in the development of this compound was the strategic substitution of the naturally occurring L-Arginine at position 8 of the Inotocin peptide sequence with its D-enantiomer, D-Arginine. This single stereochemical modification resulted in a profound shift in its pharmacological activity at human receptors, converting it from an agonist at the insect inotocin receptor and the human vasopressin V1b receptor into a potent and selective competitive antagonist of the human vasopressin V1a receptor.[1][2]
Physicochemical and Pharmacological Properties
This compound is a nonapeptide with the amino acid sequence Cys-Leu-Ile-Thr-Asn-Cys-Pro-D-Arg-Gly-NH2, featuring a disulfide bridge between the cysteine residues at positions 1 and 6.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Cys-Leu-Ile-Thr-Asn-Cys-Pro-D-Arg-Gly-NH2 (Disulfide bridge: Cys1-Cys6) |
| Molecular Formula | C39H68N14O11S2 |
| Molecular Weight | 973.17 g/mol |
Table 2: Pharmacological Profile of this compound at Human Receptors
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. V1aR | Functional Activity |
| Vasopressin V1a Receptor (V1aR) | 1.3 nM | - | Antagonist |
| Oxytocin Receptor (OTR) | > 4 µM | > 3000-fold | - |
| Vasopressin V1b Receptor (V1bR) | > 4 µM | > 3000-fold | - |
| Vasopressin V2 Receptor (V2R) | > 4 µM | > 3000-fold | - |
(Data sourced from Giglio et al., 2017 and commercial suppliers)[1][2]
Experimental Protocols
The characterization of this compound involves standard methodologies in peptide chemistry and pharmacology. Below are detailed descriptions of the key experimental protocols.
Synthesis of this compound by Solid-Phase Peptide Synthesis (SPPS)
This compound is synthesized using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Arg(Pbf)-OH)
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (Dimethylformamide)
-
Cleavage cocktail: e.g., TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), and water
-
Oxidation reagent for disulfide bridge formation: e.g., potassium ferricyanide (K3[Fe(CN)6])
-
HPLC for purification
-
Mass spectrometer for verification
Protocol:
-
Resin Swelling: The Rink Amide resin is swelled in DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Gly-OH) is coupled to the deprotected resin using HATU/HOBt and DIPEA in DMF.
-
Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (D-Arg, Pro, Cys, Asn, Thr, Ile, Leu, Cys).
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water).
-
Oxidative Folding: The linear peptide is cyclized by forming the disulfide bridge between Cys1 and Cys6 in a dilute aqueous solution using an oxidizing agent like potassium ferricyanide.
-
Purification and Analysis: The crude cyclic peptide is purified by reverse-phase HPLC, and its identity is confirmed by mass spectrometry.
Radioligand Binding Assay for V1a Receptor Affinity
Materials:
-
Membrane preparations from cells expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: e.g., [3H]-Arginine Vasopressin ([3H]-AVP)
-
This compound as the competing ligand
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
96-well filter plates
-
Scintillation fluid and counter
Protocol:
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand ([3H]-AVP), and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through the filter plates, and the filters are washed with ice-cold assay buffer to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay for Functional Antagonism
Materials:
-
Cells stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Agonist: Arginine Vasopressin (AVP)
-
Antagonist: this compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Plating: Seed the V1aR-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the Fluo-4 AM dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a fixed concentration of the agonist (AVP) into the wells and immediately record the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is determined by its ability to reduce the calcium signal induced by AVP. The IC50 for antagonism is calculated from the concentration-response curve.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathway of the native Inotocin receptor and the logical workflow for the development of this compound.
Caption: Inotocin Signaling Pathway.
References
(D-Arg8)-Inotocin: A Deep Dive into its Discovery and Development as a Potent Vasopressin V1a Receptor Antagonist
(D-Arg8)-Inotocin, a synthetic analog of an insect neuropeptide, has emerged as a highly potent and selective antagonist of the human vasopressin V1a receptor (V1aR). This technical guide provides an in-depth overview of its discovery, development, and pharmacological characterization, tailored for researchers, scientists, and professionals in drug development. The journey of this compound from an evolutionary-related insect peptide to a promising pharmacological tool underscores the power of comparative physiology in modern drug discovery.
Discovery and Rationale
The development of this compound stemmed from research into the vasopressin/oxytocin signaling system in invertebrates. Inotocin, the insect ortholog of vasopressin and oxytocin, was identified in the black garden ant, Lasius niger.[1] Pharmacological studies revealed that inotocin is a potent ligand for its cognate receptor in ants.[1] This evolutionary link prompted the investigation of inotocin and its analogs as potential modulators of human vasopressin and oxytocin receptors. The strategic substitution of the L-arginine at position 8 of the native inotocin with its D-isostere (D-arginine) led to the creation of this compound. This modification transformed the peptide into a potent and highly selective competitive antagonist of the human V1a receptor.[2][3]
Physicochemical Properties
| Property | Value |
| CAS Number | 745816-74-4 |
| Molecular Formula | C39H68N14O11S2 |
| Molecular Weight | 973.17 g/mol |
| Appearance | Solid |
| Purity | >98% |
| Amino Acid Sequence | Cys-Leu-Ile-Thr-Asn-Cys-Pro-D-Arg-Gly-NH2 (Disulfide bridge: Cys1-Cys6) |
Pharmacological Profile: Potency and Selectivity
This compound exhibits high affinity for the human V1a receptor with a reported binding affinity (Ki) of 1.3 nM.[2][3] Remarkably, it displays over 3000-fold selectivity for the human V1aR over the other three closely related receptor subtypes: the oxytocin receptor (OTR), the vasopressin V1b receptor (V1bR), and the vasopressin V2 receptor (V2R).[2][3] This high selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes off-target effects.
Quantitative Pharmacological Data
| Receptor | Ligand | Assay Type | Cell Line | Parameter | Value (nM) |
| Human V1aR | This compound | Radioligand Binding | CHO-K1 | Ki | 1.3 |
| Human V1aR | This compound | IP1 Accumulation | CHO-K1 | IC50 | 2.6 |
| Human OTR | This compound | Radioligand Binding | CHO-K1 | Ki | >10,000 |
| Human V1bR | This compound | Radioligand Binding | CHO-K1 | Ki | >10,000 |
| Human V2R | This compound | Radioligand Binding | CHO-K1 | Ki | >10,000 |
Data compiled from Di Giglio et al., Scientific Reports, 2017.
Experimental Protocols
The characterization of this compound involved several key experimental procedures, as detailed below.
Peptide Synthesis
This compound was synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The synthesis is typically carried out on a rink amide resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Key Steps:
-
Resin Preparation: Swelling of the rink amide resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Removal of the Fmoc protecting group from the resin using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activation of the Fmoc-protected amino acids using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIPEA), followed by coupling to the deprotected resin. This cycle is repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Cyclization: Formation of the disulfide bridge between Cys1 and Cys6 is achieved through oxidation, for example, by stirring the linear peptide in a dilute aqueous solution at a slightly alkaline pH.
-
Purification and Analysis: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Radioligand Binding Assays
To determine the binding affinity (Ki) of this compound for the human V1a, V1b, V2, and oxytocin receptors, competitive radioligand binding assays were performed.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective human receptors are cultured and harvested. The cells are then homogenized in a lysis buffer and centrifuged to pellet the cell membranes. The membrane pellet is resuspended in a binding buffer.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, a constant concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin for V1aR), and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: The plates are incubated at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: Inositol Monophosphate (IP1) Accumulation
The antagonistic activity of this compound at the Gq-coupled V1a receptor was determined by measuring its ability to inhibit agonist-induced accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade. A homogenous time-resolved fluorescence (HTRF) assay is a common method for this.
Protocol:
-
Cell Seeding: CHO-K1 cells expressing the human V1a receptor are seeded into 96-well or 384-well plates and cultured overnight.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist, this compound.
-
Agonist Stimulation: The cells are then stimulated with a constant concentration of an agonist (e.g., Arginine Vasopressin) at its EC80 concentration in the presence of LiCl. LiCl is used to inhibit the degradation of IP1, allowing it to accumulate.
-
Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP1 is detected using an HTRF IP-One kit. This is a competitive immunoassay where cellular IP1 competes with an IP1-d2 conjugate for binding to a terbium cryptate-labeled anti-IP1 antibody.
-
HTRF Measurement: The HTRF signal is measured on a compatible plate reader. The signal is inversely proportional to the concentration of IP1 in the sample.
-
Data Analysis: The data are used to generate a dose-response curve, and the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced IP1 accumulation, is determined.
Signaling Pathway and Mechanism of Action
The vasopressin V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. As a competitive antagonist, this compound binds to the V1a receptor but does not induce the conformational change necessary for G-protein activation. It thereby blocks the binding of the endogenous agonist, arginine vasopressin (AVP), and inhibits its downstream signaling cascade.
The canonical signaling pathway initiated by V1a receptor activation is as follows:
-
Agonist Binding: Arginine vasopressin binds to the V1a receptor.
-
G-protein Activation: The receptor activates the heterotrimeric G-protein Gq/11, causing the exchange of GDP for GTP on the α-subunit.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Cellular Response: The rise in intracellular calcium and the activation of PKC lead to various cellular responses, including smooth muscle contraction, glycogenolysis, and platelet aggregation.
This compound blocks this entire cascade at its inception by preventing the initial binding of AVP to the V1a receptor.
Caption: V1a Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflow
The development and characterization of this compound followed a logical and systematic workflow, from initial design to comprehensive pharmacological profiling.
Caption: Experimental Workflow for the Development and Characterization of this compound.
Conclusion
This compound stands as a testament to the successful application of evolutionary insights in drug discovery. Its development from an insect neuropeptide has yielded a highly potent and selective antagonist of the human V1a receptor. The detailed experimental protocols and comprehensive pharmacological data presented in this guide provide a valuable resource for researchers utilizing this compound as a pharmacological tool to probe the physiological and pathological roles of the V1a receptor, and for those engaged in the development of novel therapeutics targeting the vasopressin system.
References
The Evolutionary Trajectory of the Inotocin Neuropeptide Family: A Technical Guide
Abstract
The inotocin neuropeptide family, representing the invertebrate branch of the highly conserved oxytocin/vasopressin signaling superfamily, offers a unique window into the ancient origins and functional diversification of neuroendocrine regulation. This technical guide provides an in-depth examination of the evolution of this peptide family, tailored for researchers, scientists, and drug development professionals. We synthesize phylogenetic data, detail the molecular architecture of inotocin precursors and their receptors, and present key quantitative data in a comparative format. Furthermore, this document outlines the detailed experimental protocols for pivotal techniques in the field, including receptor binding assays and phylogenetic analysis, and provides visual representations of core concepts through signaling pathway and workflow diagrams.
Introduction
The discovery of the nonapeptide hormones oxytocin (OT) and vasopressin (VP) was a landmark in neuroendocrinology, revealing their critical roles in mammalian physiology, from uterine contractions and blood pressure regulation to complex social behaviors.[1] The evolutionary roots of this signaling system are remarkably deep, predating the divergence of protostomes and deuterostomes over 600 million years ago.[2][3][4] Invertebrates typically possess a single member of this superfamily, collectively known as inotocins (a portmanteau of "insect oxytocin-like peptide"), which are structurally and functionally homologous to their vertebrate counterparts.[1][5]
Like OT and VP, inotocins are nonapeptides characterized by a six-residue ring formed by a disulfide bond between cysteine residues at positions 1 and 6, and an amidated three-residue C-terminal tail.[5] They are derived from a larger precursor protein that also contains a neurophysin domain, a structural feature conserved across the superfamily, which is essential for peptide transport and processing.[5][6] The study of inotocin evolution illuminates the fundamental principles of neuropeptide diversification, receptor co-evolution, and the genetic toolkit that has been adapted to regulate a wide array of processes including reproduction, osmoregulation, and social behavior across the animal kingdom.[1][2]
Evolutionary History and Phylogeny
The origin of the oxytocin/vasopressin superfamily dates back to a common ancestor of the Bilateria.[1] While most invertebrates have a single gene encoding an inotocin-type peptide and its cognate receptor, the vertebrate lineage underwent gene duplications that gave rise to the distinct oxytocin and vasopressin signaling systems.[1][4] The ancestral gene was likely vasotocin-like, a peptide still found in non-mammalian vertebrates.[2][7] This duplication event, occurring early in vertebrate evolution, allowed for the neofunctionalization and subfunctionalization of the resulting peptides and receptors, leading to the specialized roles of OT and VP seen today.[8][9]
The precursor protein structure shows remarkable conservation. Cloning of the cDNA for the vasopressin-related peptide, Lys-conopressin, from the snail Lymnaea stagnalis revealed an overall architecture homologous to vertebrate preprovasopressin, including a signal peptide, the nonapeptide itself, an amidation signal, and a neurophysin domain.[6] This demonstrates that the fundamental organization of the prohormone was established before the divergence of vertebrates and invertebrates.[6]
Despite this deep conservation, the inotocin system has been secondarily lost in several insect lineages. Phylogenetic analyses of over 200 insect species revealed that while the system is present in early-diverging arthropods, it is absent in groups such as Trichoptera (caddisflies), Lepidoptera (butterflies and moths), and Diptera (flies), suggesting a loss in their common ancestor approximately 280 million years ago.[5][10]
Data Presentation
Comparative Amino Acid Sequences
The inotocin neuropeptide family exhibits both conserved residues critical for structure and variable positions that contribute to functional diversity. The disulfide bridge (Cys1-Cys6) and the proline at position 7 are highly conserved, while the amino acid at position 8 is notably variable.[2]
| Peptide | Species/Group | Sequence | Reference |
| Inotocin (consensus) | Insects (e.g., Ants) | C-L-I-T-N-C-P-R-G-NH₂ | [5] |
| Lys-conopressin G | Conus geographus (Cone Snail) | C-F-I-R-N-C-P-K-G-NH₂ | [1] |
| Arg-conopressin S | Conus striatus (Cone Snail) | C-I-I-R-N-C-P-R-G-NH₂ | |
| Annetocin | Eisenia foetida (Earthworm) | C-F-V-R-N-C-P-T-G-NH₂ | [1] |
| Cephalotocin | Octopus vulgaris (Octopus) | C-F-I-R-N-C-P-L-G-NH₂ | [11] |
| Nematocin | Caenorhabditis elegans (Nematode) | C-F-W-Q-P-C-P-Q-G-NH₂ | [12] |
| Vasotocin | Non-mammalian Vertebrates | C-Y-I-Q-N-C-P-R-G-NH₂ | [2][13] |
| Oxytocin | Mammals | C-Y-I-Q-N-C-P-L-G-NH₂ | [1][14] |
| Arginine Vasopressin | Mammals | C-Y-F-Q-N-C-P-R-G-NH₂ | [1] |
Receptor Activation and Binding Affinity
Functional characterization of inotocin receptors reveals their specific activation by the endogenous ligand and, in some cases, cross-reactivity with related peptides. These studies are crucial for understanding ligand-receptor co-evolution and for developing selective pharmacological tools.
| Receptor | Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| Inotocin Receptor | Inotocin | Ca²⁺ mobilization (Fluo-4) | CHO cells | EC₅₀ | 1.1 nM | [15] |
| Inotocin Receptor | Oxytocin | Ca²⁺ mobilization (Fluo-4) | CHO cells | EC₅₀ | 41.6 µM | [15] |
| Inotocin Receptor | Vasopressin | Ca²⁺ mobilization (Fluo-4) | CHO cells | EC₅₀ | No activation | [15] |
| Inotocin Receptor | Atosiban (inhibitor) | Ca²⁺ mobilization (Fluo-4) | CHO cells | IC₅₀ | 599 µM | [15] |
| L. niger Inotocin Receptor | Inotocin | Radioligand Binding | Transiently expressed | - | Binds cognate ligand | [5] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test ligand (e.g., a synthetic inotocin analog) for its receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
- Culture cells (e.g., HEK293 or CHO) engineered to express the inotocin receptor of interest.
- Harvest the cells and homogenize them in an ice-cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend it. Determine the protein concentration using a standard method (e.g., Bradford assay). Store membranes at -80°C.
2. Binding Assay:
- In a 96-well plate, add a constant concentration of the radiolabeled ligand (e.g., ³H-labeled inotocin or a high-affinity antagonist).
- Add increasing concentrations of the unlabeled competitor (test) ligand.
- To initiate the binding reaction, add the prepared cell membranes to each well.
- Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- To determine non-specific binding, include control wells containing a high concentration of an unlabeled, high-affinity ligand.
3. Separation and Counting:
- Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
- Allow the filters to dry, then add scintillation fluid.
- Count the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding counts from all other counts to obtain specific binding.
- Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the competitor ligand.
- Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
- Calculate the equilibrium dissociation constant (Ki) for the test ligand using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Protocol: Phylogenetic Tree Construction
This protocol outlines the in silico steps to infer the evolutionary relationships between different members of the inotocin/vasopressin superfamily.
1. Sequence Retrieval:
- Obtain amino acid sequences for the neuropeptide precursors or their receptors from public databases like NCBI GenBank or UniProt. Use BLAST searches to identify homologous sequences in different species.
2. Multiple Sequence Alignment (MSA):
- Align the collected sequences using a multiple sequence alignment program such as ClustalW, MAFFT, or MUSCLE. The alignment step is critical as it arranges the sequences to identify regions of homology and evolutionary conservation. Manually inspect and refine the alignment if necessary.
3. Phylogenetic Analysis:
- Use the aligned sequences as input for phylogenetic inference software like MEGA (Molecular Evolutionary Genetics Analysis) or PhyML.
- Choose an appropriate substitution model (e.g., JTT, WAG for protein sequences) that best fits the evolutionary patterns in the data. This can be determined using tools integrated into the phylogenetic software.
- Select a tree-building method:
- Neighbor-Joining (NJ): A distance-based method that is computationally fast and suitable for large datasets.
- Maximum Likelihood (ML): A statistical method that evaluates the probability of the observed data given a particular tree and substitution model, generally considered more accurate than distance-based methods.
- Bayesian Inference (BI): A probabilistic method that calculates the posterior probability of trees.
4. Tree Validation and Visualization:
- Assess the statistical reliability of the tree topology using bootstrapping (for NJ and ML) or by calculating posterior probabilities (for BI). Bootstrap values or posterior probabilities are typically displayed at the nodes of the tree.
- Visualize and annotate the final phylogenetic tree using the software's built-in tools or dedicated programs like FigTree to display evolutionary relationships, branch lengths, and support values.
Visualizations
Signaling Pathways and Workflows
Caption: General processing workflow for the inotocin precursor protein.
Caption: The Inotocin Gq/11-PLC signaling pathway.
Caption: Experimental workflow for phylogenetic analysis.
Conclusion
The inotocin neuropeptide family represents an ancient and highly conserved signaling system that is fundamental to animal physiology. Its evolutionary history, characterized by a single ancestral gene in invertebrates and subsequent duplication in the vertebrate lineage, provides a classic model for studying gene family evolution. The conservation of the precursor structure, peptide core, and receptor signal transduction mechanisms across vast evolutionary distances underscores its critical importance. By applying the detailed molecular and phylogenetic techniques outlined in this guide, researchers can continue to unravel the complex functions of this pleiotropic neuropeptide family, paving the way for new insights into neurobiology and potential therapeutic innovations.
References
- 1. Frontiers | Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates [frontiersin.org]
- 2. Physiology of invertebrate oxytocin and vasopressin neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Oxytocin/vasopressin-like neuropeptide signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of the vasopressin/oxytocin superfamily: characterization of a cDNA encoding a vasopressin-related precursor, preproconopressin, from the mollusc Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Evolution of Oxytocin and Vasotocin Receptor Genes in Jawed Vertebrates: A Clear Case for Gene Duplications Through Ancestral Whole-Genome Duplications [frontiersin.org]
- 8. Evolution of neuropeptide signalling systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of neuropeptide signalling systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel evolutionary lineages of the invertebrate oxytocin/vasopressin superfamily peptides and their receptors in the common octopus (Octopus vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the molecular evolution of oxytocin receptor ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxytocin - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on (D-Arg8)-Inotocin Peptide
This technical guide provides a comprehensive overview of the structure, sequence, and biological activity of the (D-Arg8)-Inotocin peptide. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of vasopressin and oxytocin receptor analogs.
Core Structure and Sequence
This compound is a synthetic analog of inotocin, an insect neuropeptide that is an orthologue of the mammalian oxytocin/vasopressin family. The key modification in this analog is the substitution of the L-Arginine at position 8 with its D-isomer, D-Arginine. This single amino acid change dramatically alters its pharmacological profile, converting it from an agonist at certain receptors to a potent and selective antagonist at the human vasopressin V1a receptor (V1aR).[1]
The primary sequence of this compound is Cys-Leu-Ile-Thr-Asn-Cys-Pro-D-Arg-Gly-NH2.[1][2] A critical structural feature of this nonapeptide is the disulfide bridge formed between the cysteine residues at positions 1 and 6, creating a cyclic hexapeptide ring with a tripeptide tail.[1][2]
Molecular Formula: C₃₉H₆₈N₁₄O₁₁S₂[3] Molecular Weight: 973.17 g/mol [3]
Quantitative Biological Data
This compound has been characterized as a potent, selective, and competitive antagonist of the human vasopressin V1a receptor.[2] Its binding affinity and selectivity have been quantified in competitive radioligand binding assays.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human V1aR | 1.3 nM | [2][3] |
| Selectivity | Human V1aR | >3000-fold vs. OTR, V1bR, V2R | [2] |
-
Ki (Inhibition Constant): Represents the concentration of the ligand that binds to 50% of the receptors in a competition assay. A lower Ki value indicates a higher binding affinity.
-
OTR: Oxytocin Receptor
-
V1bR: Vasopressin V1b Receptor
-
V2R: Vasopressin V2 Receptor
Experimental Protocols
The determination of the binding affinity (Ki) of this compound is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled ligand (the competitor, in this case, this compound) to displace a radiolabeled ligand from its receptor.
Protocol: Competitive Radioligand Binding Assay for V1aR
Objective: To determine the binding affinity (Ki) of this compound for the human V1a receptor.
Materials:
-
Receptor Source: Cell membrane preparations from a stable cell line expressing the human V1a receptor (e.g., HEK293 or CHO cells).[4][5]
-
Radioligand: A high-affinity radiolabeled V1aR antagonist, such as [³H]-SR 49059.
-
Competitor: this compound, unlabeled.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and a protease inhibitor like bacitracin.[6][7]
-
Non-specific Binding Control: A high concentration of a known unlabeled V1aR ligand (e.g., 10 µM Arginine Vasopressin).[7]
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-treated with a solution like polyethylenimine (PEI) to reduce non-specific binding.[6][8]
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Membrane Preparation: Culture cells expressing the human V1aR to ~70-80% confluency. Harvest the cells and prepare cell membranes via homogenization and centrifugation as per standard laboratory protocols.[7] Determine the total protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a known amount of membrane protein (~20 µg), and the radioligand at a concentration near its Kd value.[7]
-
Non-specific Binding (NSB): Add assay buffer, membrane protein, radioligand, and a saturating concentration of the unlabeled control ligand (e.g., 10 µM AVP).[7]
-
Competition Binding: Add assay buffer, membrane protein, radioligand, and increasing concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-treated glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[8]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound. This will generate a sigmoidal dose-response curve.
-
Determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) from the curve using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Mechanism of Action
This compound is an antagonist, meaning it binds to the V1a receptor but does not activate it. Instead, it blocks the receptor from being activated by its endogenous agonist, Arginine Vasopressin (AVP).
The V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[9] Activation by AVP initiates a well-defined signaling cascade.
Caption: V1a Receptor activation by Arginine Vasopressin (AVP).
The mechanism of action of this compound is to competitively bind to the V1a receptor, thereby preventing AVP from binding and initiating the downstream signaling cascade.
Caption: Antagonistic action of this compound at the V1a Receptor.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the competitive radioligand binding assay described in the protocol section.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligand‐binding assays [bio-protocol.org]
- 8. Radioligand Binding Using 125Labeled Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
An In-depth Technical Guide to the Mechanism of Action of (D-Arg8)-Inotocin on the V1a Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Arg8)-Inotocin has emerged as a highly potent and selective competitive antagonist for the human vasopressin V1a receptor (V1aR), a G-protein coupled receptor (GPCR) implicated in a range of physiological processes, including vasoconstriction, social behavior, and cellular proliferation. This document provides a comprehensive technical overview of the mechanism of action of this compound on the V1a receptor, detailing its binding affinity, the signal transduction pathways it modulates, and the experimental methodologies used for its characterization.
Introduction to this compound and the V1a Receptor
This compound is a synthetic cyclic nonapeptide derived from inotocin, an insect neurohormone homologous to oxytocin and vasopressin. The substitution of L-arginine at position 8 with its D-enantiomer confers potent and selective antagonist properties at the human V1a receptor.[1][2] The V1a receptor, a member of the rhodopsin-like GPCR family, is the primary receptor for the endogenous neuropeptide Arginine Vasopressin (AVP).[3] Upon agonist binding, the V1a receptor primarily couples to Gαq/11 proteins, initiating a cascade of intracellular signaling events.[3]
Binding Characteristics of this compound
This compound exhibits high affinity for the human V1a receptor, with a reported inhibition constant (Ki) of 1.3 nM .[1] Its selectivity is a key feature, showing over 3000-fold greater affinity for the V1a receptor compared to the V1b, V2, and oxytocin receptors.[1][2] This remarkable selectivity makes it a valuable tool for dissecting the specific physiological roles of the V1a receptor.
Table 1: Comparative Binding Affinities (Ki) of Various Ligands for the Human V1a Receptor
| Ligand | Type | Ki (nM) | Reference |
| This compound | Antagonist | 1.3 | [1] |
| Arginine Vasopressin (AVP) | Endogenous Agonist | 1.8 ± 0.4 | [3] |
| Oxytocin | Endogenous Agonist | High concentrations required | [4] |
| Relcovaptan (SR49059) | Antagonist | 1.3 ± 0.2 | [3] |
| Conivaptan | Antagonist (V1a/V2) | 0.43 | DrugBank Online |
Mechanism of Action: Competitive Antagonism
This compound acts as a competitive antagonist at the V1a receptor. This means it binds to the same orthosteric binding site as the endogenous agonist, AVP, but does not activate the receptor.[2] By occupying the binding site, it prevents AVP from binding and initiating downstream signaling. This competitive nature is demonstrable through Schild analysis, where increasing concentrations of this compound cause a parallel rightward shift in the concentration-response curve of AVP, without affecting the maximum response.[2]
V1a Receptor Signaling Pathways
The V1a receptor is known to signal through multiple pathways, the primary one being the canonical Gq/11 pathway. However, evidence also points to the involvement of G-protein independent pathways, such as those mediated by β-arrestin and transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).
Gq/11-Mediated Signaling Pathway
Upon agonist binding, the V1a receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit then stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ and the activation of Protein Kinase C (PKC) by DAG lead to a variety of cellular responses, including smooth muscle contraction and gene expression.[3][5] this compound, by blocking agonist binding, effectively inhibits this entire cascade.
β-Arrestin-Mediated Signaling and EGFR Transactivation
Beyond G-protein coupling, agonist-activated V1a receptors can be phosphorylated by G-protein-coupled receptor kinases (GRKs).[6] This phosphorylation promotes the recruitment of β-arrestins, which not only desensitize the G-protein-mediated signaling but also initiate their own signaling cascades.[3][6] β-arrestin can act as a scaffold, recruiting other signaling molecules, such as components of the MAPK/ERK pathway. Furthermore, V1a receptor activation can lead to the transactivation of the EGFR, a process that can be mediated by β-arrestin and involve the release of EGFR ligands.[7][8] This cross-talk between the V1a receptor and EGFR signaling pathways can lead to long-term effects such as cell proliferation and hypertrophy.[8] this compound would also inhibit these agonist-induced, β-arrestin-mediated and EGFR transactivation pathways.
Experimental Protocols
The characterization of this compound as a competitive antagonist of the V1a receptor involves several key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the V1a receptor.
-
Objective: To determine the inhibition constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the V1a receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human V1a receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [3H]-Arginine Vasopressin ([3H]-AVP).
-
This compound and other unlabeled competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
-
-
Methodology:
-
Incubation: In a 96-well plate, incubate a fixed concentration of [3H]-AVP with the V1a receptor-expressing cell membranes in the presence of increasing concentrations of this compound.
-
Total and Non-specific Binding: Include control wells for total binding (only [3H]-AVP and membranes) and non-specific binding (membranes, [3H]-AVP, and a high concentration of an unlabeled V1a receptor ligand, such as unlabeled AVP).
-
Equilibrium: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This assay measures the ability of this compound to inhibit agonist-induced intracellular calcium release.
-
Objective: To determine the functional potency (IC50) of this compound as an antagonist of the V1a receptor.
-
Materials:
-
Cells stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
AVP (agonist) and this compound (antagonist).
-
A fluorescence plate reader capable of kinetic reads (e.g., a FLIPR instrument).
-
-
Methodology:
-
Cell Plating: Seed the V1a receptor-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Place the plate in the fluorescence reader and add a fixed concentration of AVP (typically the EC80 concentration) to all wells simultaneously.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the AVP response against the logarithm of the this compound concentration to generate an inhibition curve and calculate the IC50 value.
-
Schild Regression Analysis
This analysis is performed to confirm the competitive nature of the antagonism.
-
Objective: To determine if this compound acts as a competitive antagonist and to calculate its pA2 value (a measure of antagonist potency).
-
Methodology:
-
Perform a series of agonist (AVP) concentration-response curves in the absence and presence of several fixed concentrations of the antagonist (this compound).
-
Determine the EC50 of AVP for each concentration of this compound.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 of AVP in the presence of antagonist / EC50 of AVP in the absence of antagonist .
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
Data Interpretation: For a simple competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA2 value is theoretically equal to the pKb (the negative logarithm of the antagonist's dissociation constant).[9][10][11][12]
-
Experimental Workflow
The characterization of a novel V1a receptor antagonist like this compound typically follows a structured workflow.
Conclusion
This compound is a powerful and highly selective tool for the study of V1a receptor pharmacology and physiology. Its mechanism of action as a competitive antagonist has been well-characterized through a combination of radioligand binding and functional assays. By potently and selectively blocking the binding of endogenous agonists like AVP, this compound prevents the activation of both Gq/11-dependent and β-arrestin-mediated signaling pathways. This detailed understanding of its mechanism of action is crucial for its application in basic research and for the development of novel therapeutics targeting the V1a receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a human vasopressin V1a-receptor antagonist from an evolutionary-related insect neuropeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 4. High concentrations of oxytocin cause vasoconstriction by activating vasopressin V1A receptors in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Arginine Vasopressin Enhances Cell Survival via a G Protein–Coupled Receptor Kinase 2/β-Arrestin1/Extracellular-Regulated Kinase 1/2–Dependent Pathway in H9c2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasopressin up-regulates the expression of growth-related immediate-early genes via two distinct EGF receptor transactivation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasopressin V1A receptor mediates cell proliferation through GRK2-EGFR-ERK1/2 pathway in A7r5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 10. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. researchgate.net [researchgate.net]
(D-Arg8)-Inotocin: A Selective V1a Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(D-Arg8)-Inotocin has emerged as a potent and highly selective competitive antagonist of the human vasopressin V1a receptor (V1aR). Derived from inotocin, an evolutionary-related insect neuropeptide, this synthetic analog demonstrates a remarkable selectivity profile, making it an invaluable tool for dissecting the physiological and pathological roles of the V1aR. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and a summary of its mechanism of action. The information presented herein is intended to serve as a guide for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
The vasopressin and oxytocin systems play crucial roles in a wide array of physiological processes, including social behavior, cardiovascular regulation, and water homeostasis. These systems are mediated by four distinct G protein-coupled receptors (GPCRs) in humans: the vasopressin V1a, V1b, and V2 receptors (V1aR, V1bR, V2R), and the oxytocin receptor (OTR). The development of selective ligands for these receptors is paramount for understanding their specific functions and for the development of novel therapeutics.
This compound is a synthetic analog of inotocin, a naturally occurring neuropeptide in insects. Through strategic amino acid substitution, specifically the replacement of L-Arginine at position 8 with D-Arginine, inotocin was transformed from a molecule with mixed efficacy at human vasopressin/oxytocin receptors into a potent and highly selective V1aR antagonist.[1] This guide details the pharmacological characteristics and experimental methodologies used to validate the selectivity and potency of this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the human V1a receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous agonist, arginine vasopressin (AVP). By blocking AVP binding, this compound inhibits the subsequent activation of the Gq/11 signaling cascade.
V1a Receptor Signaling Pathway
The V1aR is a canonical Gq/11-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of the heterotrimeric G protein Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the action of DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses such as smooth muscle contraction, glycogenolysis, and platelet aggregation.
Pharmacological Data
The selectivity of this compound for the human V1aR over other human vasopressin/oxytocin receptor subtypes is a key feature that makes it a valuable research tool. The following tables summarize the quantitative data from competitive radioligand binding assays and functional assays.
Binding Affinity
The binding affinity of this compound and its parent compound, inotocin, was determined using competitive radioligand binding assays on membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective human receptors.
| Compound | hV1aR Ki (nM) | hV1bR Ki (nM) | hV2R Ki (nM) | hOTR Ki (nM) |
| This compound | 1.3 ± 0.2 | >10,000 | >10,000 | >10,000 |
| Inotocin | 48 ± 5 | 25 ± 3 | >10,000 | 1,200 ± 150 |
| Arginine Vasopressin (AVP) | 0.4 ± 0.05 | 0.3 ± 0.04 | 1.1 ± 0.1 | 25 ± 3 |
| Oxytocin (OT) | 30 ± 4 | 500 ± 60 | >10,000 | 1.5 ± 0.2 |
Data presented as mean ± SEM. Ki values were determined by competitive displacement of a radiolabeled antagonist.
Functional Activity
The antagonist activity of this compound was confirmed through functional assays measuring the inhibition of agonist-induced intracellular signaling.
The ability of this compound to inhibit AVP-induced calcium release was quantified in CHO-K1 cells stably expressing the human V1aR.
| Compound | hV1aR IC50 (nM) |
| This compound | 2.5 ± 0.4 |
Data presented as mean ± SEM. IC50 values represent the concentration of antagonist required to inhibit 50% of the maximal response to a submaximal concentration of AVP.
The inhibition of AVP-induced inositol monophosphate (IP1) accumulation, a downstream product of the PLC pathway, was also measured.
| Compound | hV1aR IC50 (nM) |
| This compound | 3.1 ± 0.5 |
Data presented as mean ± SEM. IC50 values represent the concentration of antagonist required to inhibit 50% of the maximal AVP-stimulated IP1 accumulation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Cell Culture
CHO-K1 cells were stably transfected with plasmids encoding the human V1aR, V1bR, V2R, or OTR. Cells were maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
Competitive Radioligand Binding Assay
-
Membrane Preparation: Confluent cells were harvested, washed with PBS, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer. The homogenate was centrifuged at low speed to remove nuclei and debris. The supernatant was then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes. The membrane pellet was washed and resuspended in assay buffer. Protein concentration was determined using a standard method (e.g., BCA assay).
-
Binding Reaction: In a 96-well plate, cell membranes (typically 5-20 µg of protein) were incubated with a fixed concentration of a selective radiolabeled antagonist (e.g., [3H]-SR49059 for V1aR) and a range of concentrations of the competing ligand (this compound or other compounds).
-
Incubation: The reaction mixture was incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C).
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% polyethyleneimine). The filters were washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding, determined in the presence of a high concentration of an unlabeled competitor, was subtracted from total binding to obtain specific binding. The IC50 values were determined by non-linear regression analysis of the competition curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Calcium Mobilization Assay
-
Cell Plating: Cells stably expressing the V1aR were seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading: The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for a specified time (e.g., 1 hour) at 37°C.
-
Antagonist Pre-incubation: After washing to remove excess dye, cells were pre-incubated with varying concentrations of this compound or vehicle for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: The plate was placed in a fluorescence plate reader (e.g., FLIPR). A submaximal concentration of the agonist (AVP) was added to the wells, and the fluorescence intensity was measured kinetically over time.
-
Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, was calculated. The inhibitory effect of this compound was determined by comparing the agonist-induced response in the presence and absence of the antagonist. IC50 values were calculated by non-linear regression.
IP1 Accumulation Assay
-
Cell Plating: V1aR-expressing cells were seeded in 96-well plates and cultured overnight.
-
Antagonist Pre-incubation: The culture medium was replaced with a stimulation buffer containing varying concentrations of this compound, and the cells were pre-incubated.
-
Agonist Stimulation: A fixed concentration of AVP was added, and the cells were incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation. The stimulation buffer typically contains LiCl to inhibit the degradation of IP1.
-
Cell Lysis and Detection: The reaction was stopped by adding a lysis buffer containing a fluorescently labeled IP1 analog (d2) and a terbium cryptate-labeled anti-IP1 antibody (components of a commercial HTRF kit).
-
Measurement: After a further incubation period to allow for the competitive binding to the antibody, the Homogeneous Time-Resolved Fluorescence (HTRF) signal was read on a compatible plate reader.
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced by the cells. The inhibitory effect of this compound was determined, and IC50 values were calculated.
Conclusion
This compound is a highly potent and selective antagonist of the human V1a receptor. Its remarkable selectivity of over 3000-fold for the V1aR compared to the V1bR, V2R, and OTR makes it an exceptional pharmacological tool.[1] The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of this and other V1aR ligands. The use of this compound in future research will undoubtedly contribute to a more precise understanding of the physiological and pathophysiological roles of the V1a receptor and may aid in the development of novel therapeutics targeting this important GPCR.
References
Investigating the Oxytocin/Vasopressin Signaling Pathway with (D-Arg8)-Inotocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of (D-Arg8)-Inotocin as a potent and selective tool for investigating the oxytocin/vasopressin signaling pathway. This compound, an analog of the insect neuropeptide inotocin, serves as a high-affinity antagonist for the human vasopressin V1a receptor (V1aR), offering researchers a powerful molecular probe to dissect the physiological and pathological roles of this crucial signaling cascade. This document outlines its binding profile, detailed experimental protocols for its use, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data: Receptor Binding Affinity
This compound demonstrates remarkable selectivity for the human vasopressin V1a receptor. The following table summarizes its binding affinity, highlighting its utility in distinguishing V1aR-mediated effects from those of other closely related receptors.
| Receptor Subtype | Ligand | Ki (nM) | Selectivity vs. OTR, V1bR, V2R |
| Human Vasopressin V1a Receptor (V1aR) | This compound | 1.3[1][2][3] | >3000-fold[1][3] |
| Human Oxytocin Receptor (OTR) | This compound | >3900 | - |
| Human Vasopressin V1b Receptor (V1bR) | This compound | >3900 | - |
| Human Vasopressin V2 Receptor (V2R) | This compound | >3900 | - |
Table 1: Binding Affinity of this compound for Human Oxytocin and Vasopressin Receptors. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. The high Ki values for OTR, V1bR, and V2R, in contrast to the low nanomolar Ki for V1aR, underscore the exceptional selectivity of this compound.
Signaling Pathways and Experimental Workflows
To effectively utilize this compound in research, a thorough understanding of the V1a receptor signaling pathway and the experimental workflows for its characterization is essential.
Vasopressin V1a Receptor Signaling Pathway
The V1a receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V1aR initiates a signaling cascade that leads to an increase in intracellular calcium. This compound acts as a competitive antagonist, blocking AVP from binding to the V1aR and thereby inhibiting this downstream signaling.
Figure 1: Vasopressin V1a Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for V1aR Antagonist Characterization
A typical workflow for characterizing a novel V1aR antagonist like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects.
Figure 2: Experimental workflow for the characterization of a V1a receptor antagonist.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of this compound on the oxytocin/vasopressin signaling pathway.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human V1a receptor.
Materials:
-
HEK293 cells stably expressing the human V1a receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP)
-
Non-specific binding control: Unlabeled Arginine Vasopressin (AVP)
-
This compound
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hV1aR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation (containing a defined amount of protein).
-
50 µL of [3H]-AVP at a concentration near its Kd.
-
50 µL of either buffer (for total binding), a high concentration of unlabeled AVP (for non-specific binding), or varying concentrations of this compound.
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit AVP-induced increases in intracellular calcium.
Materials:
-
CHO-K1 cells stably expressing the human V1a receptor
-
Cell culture medium and reagents
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Arginine Vasopressin (AVP)
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
Seed CHO-K1-hV1aR cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the loading solution to each well.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay:
-
Place the plate in a fluorescence plate reader.
-
Add varying concentrations of this compound to the wells and incubate for a specified pre-incubation time.
-
Measure the baseline fluorescence.
-
Inject a solution of AVP (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the percentage of inhibition of the AVP response against the concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Vivo Pharmacokinetic and Pharmacodynamic Study
This protocol provides a general framework for assessing the in vivo effects of this compound in a rodent model.
Materials:
-
Laboratory rodents (e.g., rats or mice)
-
This compound formulated for in vivo administration (e.g., in saline or a suitable vehicle)
-
Arginine Vasopressin (AVP)
-
Anesthesia
-
Blood collection supplies
-
Equipment for measuring the desired physiological endpoint (e.g., blood pressure monitor)
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation and Dosing:
-
Acclimate the animals to the laboratory conditions.
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral). A control group should receive the vehicle alone.
-
-
Pharmacokinetic Analysis:
-
At various time points after administration, collect blood samples.
-
Process the blood to obtain plasma.
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
-
-
Pharmacodynamic Analysis:
-
At a time point corresponding to the expected peak plasma concentration of this compound, challenge the animals with AVP.
-
Measure the physiological response to AVP (e.g., change in blood pressure).
-
Compare the response to AVP in the this compound-treated group to the vehicle-treated group.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound over time.
-
Quantify the inhibitory effect of this compound on the AVP-induced physiological response.
-
Correlate the pharmacokinetic and pharmacodynamic data to establish an exposure-response relationship.
-
This technical guide provides a comprehensive overview of this compound as a research tool. Its high potency and selectivity for the V1a receptor, combined with the detailed experimental protocols provided, make it an invaluable asset for researchers investigating the complex roles of the oxytocin/vasopressin signaling pathway in health and disease.
References
The V1a Receptor: A Core Modulator of Social Behavior
An In-depth Technical Guide for Researchers and Drug Development Professionals
The arginine vasopressin receptor 1a (V1aR), a G protein-coupled receptor, stands as a pivotal regulator of a wide spectrum of social behaviors across species, including social recognition, pair bonding, aggression, and anxiety. Its intricate signaling pathways and distinct expression patterns in the brain have made it a focal point for research into the neurobiological underpinnings of sociality and a promising target for the development of novel therapeutics for social and affective disorders such as autism and anxiety disorders.[1][2][3] This technical guide provides a comprehensive overview of the V1a receptor's role in social behavior, detailing its signaling mechanisms, summarizing key quantitative findings from preclinical studies, and outlining the experimental protocols used to elucidate its function.
V1a Receptor Signaling Pathways
The V1a receptor primarily couples to Gq/11 G proteins.[4][5][6] Upon binding its ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change, activating the associated G protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7][9] This cascade ultimately leads to various cellular responses that modulate neuronal activity and, consequently, behavior. Additionally, G protein-independent signaling via β-arrestin has also been implicated in V1aR function.[8][9]
Quantitative Data from Key Social Behavior Studies
The following tables summarize quantitative findings from seminal studies investigating the role of the V1a receptor in various social behaviors.
Table 1: V1a Receptor and Social Recognition
| Animal Model | Manipulation | Key Finding | Reference |
| Male Mice | V1aR Knockout (V1aRKO) | Profound impairment in social recognition; unable to distinguish familiar from novel conspecifics. | [1][10] |
| Male Mice | V1aR Antagonist in Lateral Septum | Impaired social recognition. | [11] |
| Male Mice | V1aR Overexpression in Lateral Septum | Potentiation of social recognition behavior. | [11] |
| Adult Rats | V1aR Antagonist in Lateral Septum | Impaired social discrimination in both sexes. | [12] |
Table 2: V1a Receptor and Aggression
| Animal Model | Manipulation | Key Finding | Reference |
| Pair-bonded Male Prairie Voles | Endogenous State | Increased AVP release in the anterior hypothalamus (AH) associated with selective aggression towards novel females. | [13] |
| Sexually Naive Male Prairie Voles | V1aR Activation in AH | Induced selective aggression towards novel females. | [13] |
| Pair-bonded Male Prairie Voles | V1aR Blockade in AH | Diminished selective aggression. | [13] |
| Syrian Hamsters | V1aR Knockout | Paradoxically increased flank marking and aggression in both sexes. | [14] |
Table 3: V1a Receptor and Pair Bonding
| Animal Model | Manipulation | Key Finding | Reference |
| Male Prairie Voles | Central V1aR Antagonist | Inhibited partner preference formation. | [15] |
| Male Prairie Voles | Central AVP Administration | Facilitated partner preference formation. | [15][16] |
| Male Prairie Voles | V1aR Gene Transfer to Ventral Pallidum | Increased affiliative behavior. | [16] |
| Humans | Genetic Variation (RS3 polymorphism in AVPR1A) | Association with traits reflecting pair-bonding behavior in men. | [17] |
Detailed Experimental Protocols
Detailed methodologies for key behavioral assays are crucial for the replication and extension of findings.
Social Recognition Test
This test assesses an animal's ability to remember a previously encountered conspecific.
Protocol:
-
Habituation: The subject animal is individually housed in a clean test cage for a designated period (e.g., 30 minutes) to acclimate.
-
Initial Exposure (Trial 1-4): An unfamiliar "stimulus" animal (typically a juvenile or a female to minimize aggression) is introduced into the subject's cage for a short duration (e.g., 1-4 minutes). The duration of social investigation (e.g., sniffing) by the subject is recorded. This is repeated for several trials with a short inter-trial interval (e.g., 10 minutes). With each trial, the investigation time is expected to decrease as the stimulus animal becomes familiar.
-
Dishabituation (Trial 5): A novel, unfamiliar stimulus animal is introduced. A significant increase in investigation time compared to the last trial with the familiar animal indicates successful social recognition.
Resident-Intruder Test
This paradigm is used to assess aggressive and territorial behaviors.
Protocol:
-
Housing: The "resident" animal (typically a male) is singly housed for a period (e.g., 1-2 weeks) to establish territory.[18][19]
-
Intruder Introduction: An unfamiliar, slightly smaller "intruder" male is introduced into the resident's home cage.[19][20]
-
Behavioral Scoring: The interaction is recorded (e.g., for 10 minutes) and behaviors are scored.[18][19] Key parameters include latency to the first attack, frequency and duration of attacks, and types of aggressive behaviors (e.g., biting, chasing).[21] Non-aggressive social behaviors are also noted. The trial is terminated if intense, injurious fighting occurs.[18]
Partner Preference Test
This assay is the gold standard for studying pair-bond formation, particularly in monogamous species like prairie voles.
Protocol:
-
Cohabitation: A male and female are housed together for a set period (e.g., 24 hours), during which mating typically occurs.
-
Test Apparatus: A three-chambered apparatus is used. The "partner" female is tethered in one side chamber, and a "stranger" (unfamiliar) female is tethered in the other. The center chamber is neutral.
-
Test Phase: The male subject is placed in the neutral center chamber and is free to explore all three chambers for an extended period (e.g., 3 hours).[22][23]
-
Data Analysis: The time the male spends in close proximity (huddling) with the partner versus the stranger is quantified. A significant preference for the partner indicates the formation of a pair bond.[24]
Conclusion
The V1a receptor is a critical component of the neural circuitry governing social behavior. The research summarized here highlights its integral role in social memory, aggression, and affiliation. The detailed experimental protocols provide a foundation for future investigations aimed at further dissecting the complex mechanisms through which V1aR signaling translates into nuanced social interactions. For drug development professionals, the V1a receptor represents a tangible target for the creation of novel pharmacotherapies for a range of psychiatric disorders characterized by social deficits. Continued exploration of the V1a receptor system holds the promise of not only advancing our fundamental understanding of social neuroscience but also of yielding new treatments for debilitating mental health conditions.
References
- 1. Profound impairment in social recognition and reduction in anxiety-like behavior in vasopressin V1a receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impaired social interaction and reduced anxiety-related behavior in vasopressin V1a receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of social behavior by distinct vasopressin sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. Different single receptor domains determine the distinct G protein coupling profiles of members of the vasopressin receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular aspects of vasopressin receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 8. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. The V1a vasopressin receptor is necessary and sufficient for normal social recognition: a gene replacement study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasopressin regulates social recognition in juvenile and adult rats of both sexes, but in sex- and age-specific ways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Oxytocin, Vasopressin, and Social Behavior: From Neural Circuits to Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxytocin, vasopressin, and the neuroendocrine basis of pair bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Facilitation of Affiliation and Pair-Bond Formation by Vasopressin Receptor Gene Transfer into the Ventral Forebrain of a Monogamous Vole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. Resident-intruder aggression test [bio-protocol.org]
- 22. "Familiarity and Mate Preference Assessment with the Partner Preference" by Annaliese K. Beery [scholarworks.smith.edu]
- 23. researchgate.net [researchgate.net]
- 24. Familiarity and mate preference assessment with the partner preference test - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (D-Arg8)-Inotocin In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the activity of (D-Arg8)-Inotocin and other ligands targeting the Inotocin receptor. The methodologies described include receptor binding assays and functional assays measuring second messenger responses.
Introduction
This compound is an analog of Inotocin, an invertebrate neuropeptide homologous to the vertebrate hormones oxytocin and vasopressin. The Inotocin signaling system is involved in various physiological processes in arthropods. Understanding the pharmacology of the Inotocin receptor is crucial for developing selective ligands that can be used as research tools or potential therapeutics. The following protocols describe standard in vitro methods to assess the binding affinity and functional activity of compounds like this compound at the Inotocin receptor.
Data Presentation
The following tables summarize quantitative data for Inotocin and related compounds from published studies.
Table 1: Agonist Activity at the Inotocin Receptor
| Compound | Assay Type | Cell Line | EC50 | Reference |
| Inotocin | Calcium Mobilization | CHO | 1.09 nM | [1] |
| Inotocin | Calcium Mobilization | HEK293T | ~1.1 nM | [2] |
| Oxytocin | Calcium Mobilization | CHO | 41.6 µM | [2] |
Table 2: Antagonist Activity at the Inotocin Receptor
| Compound | Assay Type | Cell Line | IC50 | Reference |
| Atosiban | Calcium Mobilization | CHO | 599 µM | [3] |
| Atosiban | TR-FRET Binding | - | 58.8 µM | [3] |
| Compound A | Calcium Mobilization | CHO | 6.8 µM | [4] |
| Compound B | Calcium Mobilization | CHO | 2.6 µM | [4] |
Signaling Pathway
The Inotocin receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to the Gαq/11 subunit, initiating a signaling cascade that results in the mobilization of intracellular calcium.[5]
Experimental Protocols
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation. It is a common method for screening agonists and antagonists of GPCRs that couple to the Gαq pathway.
Materials:
-
CHO or HEK293T cells stably expressing the Inotocin receptor.[1]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Poly-D-lysine coated 384-well black, clear-bottom microplates.
-
This compound and other test compounds.
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Culture and Seeding:
-
Culture the Inotocin receptor-expressing cells in appropriate medium.
-
Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.[6]
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer.
-
Remove the culture medium from the wells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 1 hour to allow for dye uptake.[6]
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound or test compounds in assay buffer.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding an agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Use the instrument's liquid handling capabilities to add the compounds to the wells.
-
Continue to record the fluorescence signal to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
-
cAMP Accumulation Assay
This functional assay measures the change in intracellular cyclic AMP (cAMP) levels, another key second messenger in GPCR signaling. While Inotocin receptors primarily signal through Gαq, some GPCRs can couple to multiple G-protein subtypes. This assay can be used to investigate potential Gαs or Gαi coupling.
Materials:
-
HEK293T cells co-transfected with the Inotocin receptor and a cAMP biosensor (e.g., GloSensor™-22F).[6]
-
Cell culture medium.
-
White, opaque 96-well or 384-well microplates.
-
This compound and other test compounds.
-
GloSensor™ cAMP Reagent.
-
Luminescence plate reader.
Protocol:
-
Cell Transfection and Seeding:
-
Co-transfect HEK293T cells with a plasmid encoding the Inotocin receptor and a plasmid for a cAMP biosensor.
-
After 24 hours, seed the transfected cells into white microplates and incubate overnight.[6]
-
-
Assay Procedure:
-
Replace the culture medium with an equilibration medium containing the GloSensor™ cAMP Reagent.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the baseline luminescence signal.
-
Add serial dilutions of this compound or test compounds. To investigate Gαi coupling, cells can be stimulated with an agent like forskolin to increase basal cAMP levels, followed by the addition of the test compound.
-
Measure the luminescence signal over time.
-
-
Data Analysis:
-
Calculate the change in luminescence for each well relative to the baseline.
-
Plot the change in luminescence against the logarithm of the compound concentration.
-
Fit the data to determine EC50 or IC50 values.
-
Receptor Binding Assay (Radioligand Competition)
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the Inotocin receptor. It is used to determine the binding affinity (Ki) of the test compound.
Materials:
-
Cell membranes prepared from cells overexpressing the Inotocin receptor.
-
A suitable radioligand (e.g., [3H]-Inotocin or a high-affinity analog).
-
This compound and other unlabeled test compounds.
-
Binding buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing the Inotocin receptor in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membranes and resuspend them in the binding buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a microplate or microcentrifuge tubes, add the binding buffer, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Initiate the binding reaction by adding the cell membranes.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).
-
-
Incubation and Filtration:
-
Incubate the reaction mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a competition binding equation to determine the IC50.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]
-
References
- 1. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo V1aR Blockade with (D-Arg8)-Inotocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Arg8)-Inotocin is a potent, selective, and competitive antagonist of the vasopressin V1a receptor (V1aR).[1] Developed from an insect neuropeptide orthologue, this peptide exhibits high affinity for the human V1aR with a Ki of 1.3 nM and demonstrates over 3000-fold selectivity against the oxytocin receptor (OTR), vasopressin V1b receptor (V1bR), and vasopressin V2 receptor (V2R). This exceptional selectivity makes this compound a valuable research tool for elucidating the physiological and pathological roles of the V1aR in vivo. These application notes provide an overview of the V1aR signaling pathway, a representative in vivo experimental protocol, and potential data outcomes for researchers utilizing this compound for in vivo V1aR blockade.
V1a Receptor Signaling Pathway
The vasopressin V1a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V1aR undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses such as smooth muscle contraction, glycogenolysis, and platelet aggregation.
Caption: V1aR Signaling Pathway and Blockade by this compound.
Quantitative Data
The following table summarizes the key in vitro binding affinities of this compound for human vasopressin and oxytocin receptors.
| Receptor | Ligand | Ki (nM) | Selectivity vs. V1aR |
| V1aR | This compound | 1.3 | - |
| OTR | This compound | >10,000 | >7692-fold |
| V1bR | This compound | >10,000 | >7692-fold |
| V2R | This compound | >10,000 | >7692-fold |
Data derived from in vitro radioligand binding assays.
Experimental Protocols
While specific in vivo protocols for this compound are not yet widely published, the following protocol, adapted from studies using the structurally similar peptide V1aR antagonist, the Manning compound, can serve as a starting point for investigating its effects on anxiety-like behavior in rodents.[2] It is crucial to perform dose-response studies and pharmacokinetic analysis to determine the optimal dosage, timing, and route of administration for this compound in your specific experimental model.
Representative In Vivo Protocol: Assessment of Anxiolytic Effects in Rats
1. Objective: To determine the effect of central administration of a V1aR antagonist on anxiety-like behavior in the open field test.
2. Materials:
- This compound
- Artificial cerebrospinal fluid (aCSF) as vehicle
- Adult male Sprague-Dawley rats (250-300g)
- Stereotaxic apparatus
- Guide cannulae and internal injection cannulae
- Microinfusion pump
- Open field apparatus (e.g., 100 cm x 100 cm arena)
- Video tracking software
3. Experimental Workflow:
Caption: Experimental Workflow for In Vivo V1aR Blockade Study.
4. Detailed Methodology:
-
Animal Handling and Housing:
-
House rats individually in a temperature- and humidity-controlled vivarium with a 12:12 hour light:dark cycle.
-
Provide ad libitum access to food and water.
-
Handle animals daily for at least one week prior to surgery to minimize stress.
-
-
Stereotaxic Surgery:
-
Anesthetize rats using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant bilateral guide cannulae aimed at the brain region of interest (e.g., bed nucleus of the stria terminalis - BNST).
-
Secure the cannulae to the skull with dental cement.
-
Allow animals to recover for at least one week post-surgery.
-
-
Drug Preparation and Microinjection:
-
Dissolve this compound in aCSF to the desired concentration. A starting dose range, based on similar peptide antagonists, could be 0.1-1.0 µg/µL.
-
On the day of the experiment, gently restrain the animal and insert the internal injection cannulae into the guide cannulae.
-
Infuse a small volume (e.g., 200 nL per side) of either the this compound solution or aCSF vehicle over a period of 1-2 minutes.
-
Leave the injection cannulae in place for an additional minute to allow for diffusion.
-
-
Behavioral Testing (Open Field Test):
-
Approximately 15 minutes after microinjection, place the rat in the center of the open field arena.
-
Record the animal's behavior for a set duration (e.g., 10 minutes).
-
Key behavioral parameters to measure include:
-
Time spent in the center of the arena (anxiolytic-like effect).
-
Total distance traveled (locomotor activity).
-
Frequency of rearing and grooming behaviors.
-
-
-
Data Analysis:
-
Analyze the collected behavioral data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the this compound treated group with the vehicle control group.
-
-
Histology:
-
Section the brains and stain them (e.g., with cresyl violet) to verify the placement of the injection cannulae.
Conclusion
This compound represents a highly selective and potent tool for the in vivo investigation of V1aR function. The provided application notes and representative protocol offer a framework for researchers to design and conduct experiments aimed at understanding the role of V1aR in various physiological and behavioral processes. As with any novel compound, careful optimization of experimental parameters is essential for obtaining robust and reproducible results.
References
- 1. New V1a receptor antagonist. Part 1. Synthesis and SAR development of urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of vasopressin V1a receptors in the medioventral bed nucleus of the stria terminalis has sex- and context-specific anxiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Using (D-Arg8)-Inotocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Arg8)-Inotocin is a potent, selective, and competitive antagonist of the human vasopressin V1a receptor (V1aR), with a binding affinity (Ki) of 1.3 nM.[1][2] The V1aR is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins, stimulating the phospholipase C (PLC) pathway.[3][4][5][6] This signaling cascade leads to the production of inositol triphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[3][7]
This application note provides a detailed protocol for utilizing this compound in a cell-based calcium imaging assay to determine its antagonist activity at the human V1a receptor. The assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a V1aR agonist, such as Arginine Vasopressin (AVP). This method is a valuable tool for characterizing the pharmacological properties of V1aR antagonists and for high-throughput screening of compound libraries.
Signaling Pathway
The activation of the V1a receptor by an agonist like AVP initiates a well-defined signaling cascade leading to calcium mobilization. This compound acts by competitively binding to the V1aR, thereby preventing the agonist from binding and initiating this downstream signaling.
Data Presentation
The antagonist activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist that inhibits 50% of the maximal response induced by the agonist.
| Compound | Target | Agonist (EC80) | IC50 (nM) | Assay System |
| This compound | Human V1aR | Arginine Vasopressin | ~16 | CHO-K1 cells expressing human V1aR |
Note: The IC50 value can vary depending on the specific experimental conditions, including the cell line, agonist concentration, and assay components.
Experimental Protocols
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human V1a receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Arginine Vasopressin (AVP): Stock solution (e.g., 1 mM in water or appropriate buffer).
-
Fluo-4 AM: Stock solution (e.g., 1 mM in DMSO).
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid: Stock solution (e.g., 250 mM in 1 M NaOH).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Experimental Workflow
Step-by-Step Protocol
1. Cell Plating:
-
Harvest V1aR-expressing cells and resuspend them in fresh culture medium.
-
Seed the cells into black-walled, clear-bottom 96-well microplates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[8]
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For each 10 mL of assay buffer, add 10 µL of 1 mM Fluo-4 AM stock and 20 µL of 20% Pluronic F-127. If your cells express organic anion transporters, add 40 µL of 250 mM Probenecid stock solution.
-
Aspirate the culture medium from the cell plate and wash each well once with 100 µL of assay buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
After incubation, gently wash the cells twice with 100 µL of assay buffer, leaving 100 µL of buffer in each well after the final wash.
3. Antagonist Treatment:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 nM to 10 µM.
-
Add a specific volume (e.g., 25 µL) of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
4. Agonist Stimulation and Measurement:
-
Prepare the AVP solution in assay buffer at a concentration that will yield a final concentration of approximately EC80 upon addition to the wells. The EC80 concentration should be predetermined in a separate agonist dose-response experiment. For AVP at the V1aR, an EC50 of approximately 2.1 x 10^-9 M has been reported, so an EC80 would be in the low nanomolar range.[6]
-
Place the microplate into a fluorescence plate reader equipped with liquid handling capabilities (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~515 nm) over time.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject a specific volume (e.g., 25 µL) of the AVP solution into each well and continue recording the fluorescence for an additional 60-120 seconds to capture the peak calcium response.
5. Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone, no antagonist).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Conclusion
This application note provides a comprehensive protocol for the use of this compound in a calcium imaging assay to characterize its antagonist activity at the human V1a receptor. The detailed methodology and workflow diagrams are intended to guide researchers in setting up and performing this assay reliably. The quantitative data obtained from this assay is crucial for understanding the pharmacological profile of this compound and can be applied to the screening and development of novel V1aR-targeting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 6. innoprot.com [innoprot.com]
- 7. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
Application Notes and Protocols for (D-Arg8)-Inotocin in Ant Social Behavior Research
For Researchers, Scientists, and Drug Development Professionals
While direct research on the specific application of (D-Arg8)-Inotocin in ant social behavior is not extensively documented in existing literature, this document provides a comprehensive guide based on the known functions of the broader inotocin signaling pathway in insects. Inotocin, the insect ortholog of oxytocin and vasopressin, plays a crucial role in regulating various physiological and social behaviors.[1][2][3][4] this compound, as a putative antagonist, is a valuable tool for investigating the nuanced roles of this neuropeptide system.
These notes synthesize findings from related studies to propose experimental designs and protocols for exploring the impact of inotocin signaling modulation on ant societies.
Introduction to Inotocin and its Role in Ant Behavior
Inotocin is a neuropeptide structurally and functionally related to the vertebrate hormones oxytocin and vasopressin, which are well-known for their roles in social bonding, parental care, and aggression.[5][6] In insects, the inotocin signaling system has been implicated in a range of functions, including diuresis, and more recently, in the regulation of social behaviors.[2][7]
Studies in ants have correlated the expression of inotocin and its receptor with age-related tasks such as the transition from nursing to foraging.[8][9] Higher levels of inotocin are found in the brains of older ants that spend more time outside the nest, and pharmacological increases in inotocin can promote foraging-like behavior.[3][4][10][11] This effect, however, can be dependent on the social context, such as the presence of larvae or pupae.[3][4][10] The inotocin system also regulates the synthesis of cuticular hydrocarbons, which are vital for desiccation resistance and social recognition in ants.[8][9]
Given these findings, an antagonist like this compound can be instrumental in elucidating the necessity of inotocin signaling for these behaviors. By blocking the inotocin receptor, researchers can investigate the behavioral and physiological consequences of a disrupted inotocin system.
Potential Applications of this compound in Ant Research
-
Investigating Task Allocation: By administering this compound, researchers can test the hypothesis that inotocin signaling is essential for the transition of worker ants from in-nest tasks (e.g., brood care) to external tasks (e.g., foraging).
-
Modulating Social Foraging: The antagonist can be used to determine if blocking inotocin signaling reduces the propensity of ants to engage in foraging activities, even in the presence of stimulating social cues like hungry larvae.[10]
-
Altering Social Interactions: this compound can be employed to study the role of inotocin in behaviors such as allogrooming, trophallaxis (food exchange), and nestmate recognition.
-
Examining Aggression and Territoriality: The inotocin system's similarity to the vasopressin system, which influences aggression in vertebrates, suggests a potential role in modulating aggressive behaviors in ants towards non-nestmates.[6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the hypothesized inotocin signaling pathway and a general experimental workflow for using this compound.
Caption: Hypothesized Inotocin Signaling Pathway and Antagonist Action.
Caption: General Experimental Workflow for Studying Inotocin Antagonist Effects.
Detailed Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Foraging Behavior
-
Objective: To determine if blocking the inotocin receptor with this compound reduces foraging activity in worker ants.
-
Materials:
-
Established laboratory colonies of a suitable ant species (e.g., Camponotus fellah or Lasius neglectus).
-
This compound.
-
Vehicle (e.g., insect saline solution).
-
Micro-injection setup or oral administration tools.
-
Behavioral observation arena with a nest and foraging area.
-
Video recording equipment and analysis software.
-
Individual marking paints.[12]
-
-
Methodology:
-
Colony Setup: Acclimate colonies to laboratory conditions with a controlled light-dark cycle, temperature, and humidity.
-
Subject Selection and Marking: Select worker ants of a specific age cohort (e.g., older workers who are more likely to be foragers). Mark each ant individually for identification.[12]
-
Treatment Administration:
-
Experimental Group: Administer a predetermined dose of this compound. The route of administration (e.g., topical application, injection, or oral) will depend on the specific compound's properties and the ant species.
-
Control Group: Administer an equal volume of the vehicle solution using the same method.
-
-
Behavioral Observation:
-
Place the treated and control ants back into their respective colonies connected to a foraging arena.
-
Record the behavior of the marked ants for a set period (e.g., 24-48 hours).
-
Quantify foraging-related behaviors: time spent in the foraging arena, frequency of leaving the nest, distance traveled, and food items retrieved.
-
-
Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the foraging behaviors between the experimental and control groups.
-
Protocol 2: Assessing the Impact of this compound on Aggression
-
Objective: To test whether inotocin signaling is involved in modulating aggression towards non-nestmates.
-
Materials:
-
Worker ants from two distinct colonies of the same species.
-
This compound and vehicle.
-
Neutral observation arena (e.g., a petri dish with a clean filter paper substrate).
-
Video recording equipment.
-
-
Methodology:
-
Ant Preparation: Collect worker ants from two different colonies. Keep them separated.
-
Treatment: Treat the ants from one colony with this compound (Experimental Group) and the ants from the other colony with the vehicle (Control Group). Alternatively, treat a subset of ants from a single "resident" colony and introduce untreated "intruder" ants.
-
Aggression Assay:
-
Place one treated ant and one untreated non-nestmate ant into the neutral arena.
-
Record their interactions for a fixed duration (e.g., 5-10 minutes).
-
Score aggressive behaviors such as antennal boxing, mandible flaring, biting, and prolonged fighting.
-
-
Data Analysis: Compare the frequency and intensity of aggressive behaviors exhibited by the this compound-treated ants versus the control ants using non-parametric statistical tests (e.g., Mann-Whitney U test).
-
Data Presentation
The following tables provide examples of how quantitative data from these experiments could be structured.
Table 1: Hypothetical Effects of this compound on Foraging Behavior
| Treatment Group | N | Time Spent in Foraging Arena (min/hr, Mean ± SE) | Frequency of Nest Exits (per hr, Mean ± SE) | Food Items Retrieved (per hr, Mean ± SE) |
| Control (Vehicle) | 20 | 25.3 ± 2.1 | 8.2 ± 0.9 | 3.5 ± 0.4 |
| This compound | 20 | 12.7 ± 1.8 | 3.1 ± 0.5 | 1.2 ± 0.3 |
Table 2: Hypothetical Effects of this compound on Aggressive Behavior
| Treatment Group | N | Latency to First Aggression (s, Mean ± SE) | Frequency of Biting (per 5 min, Mean ± SE) | Duration of Fighting (s, Mean ± SE) |
| Control (Vehicle) | 30 | 15.4 ± 3.2 | 6.8 ± 1.1 | 45.1 ± 7.3 |
| This compound | 30 | 35.8 ± 5.1 | 2.5 ± 0.7 | 18.9 ± 4.5 |
Logical Relationships
This diagram illustrates the hypothesized logical flow from inotocin signaling to observable social behaviors.
Caption: Hypothesized Logic from Inotocin Signaling to Social Behavior.
By utilizing this compound in well-designed experiments, researchers can significantly advance our understanding of the neurochemical basis of social organization in one of the most successful and ecologically dominant groups of animals.
References
- 1. Oxytocin/vasopressin-like neuropeptide signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. An oxytocin/vasopressin-related neuropeptide modulates social foraging behavior in the clonal raider ant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. biorxiv.org [biorxiv.org]
- 6. Oxytocin, Vasopressin, and Social Behavior: From Neural Circuits to Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuromodulators and neuroepigenetics of social behavior in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxytocin/vasopressin-like peptide inotocin regulates cuticular hydrocarbon synthesis and water balancing in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxytocin/vasopressin-like peptide inotocin regulates cuticular hydrocarbon synthesis and water balancing in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An oxytocin/vasopressin-related neuropeptide modulates social foraging behavior in the clonal raider ant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An oxytocin/vasopressin-related neuropeptide modulates social foraging behavior in the clonal raider ant | PLOS Biology [journals.plos.org]
- 12. Marking individual ants for behavioral sampling in a laboratory colony - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Insect Water Balance Using (D-Arg8)-Inotocin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insects, forming the most diverse group of animals, have evolved sophisticated mechanisms to maintain water and ion homeostasis, crucial for their survival in diverse environments.[1] The Malpighian tubules and the hindgut are primary organs involved in excretion and osmoregulation, regulating the balance of water and solutes.[1][2] Neurohormonal control plays a pivotal role in this process, with various neuropeptides modulating fluid secretion and reabsorption.
Inotocin, the insect ortholog of the highly conserved oxytocin/vasopressin neuropeptide family, has emerged as a significant regulator of water balance in several insect species.[1][3] Its role, however, appears to be species-specific, ranging from diuretic effects in some insects to promoting desiccation resistance in others.[4][5] In ants, for instance, inotocin signaling is crucial for preventing water loss by regulating the synthesis of cuticular hydrocarbons (CHCs), which act as a waterproof barrier.[6][7] This is mediated through the regulation of the cytochrome P450 4G1 (CYP4G1) gene in specialized cells called oenocytes.[6]
(D-Arg8)-Inotocin, a synthetic analog of inotocin, acts as a potent and selective antagonist.[8][9] This makes it a valuable pharmacological tool to probe the physiological functions of the inotocin signaling pathway. By blocking the inotocin receptor, researchers can elucidate the specific roles of this neuropeptide system in insect water balance and explore its potential as a target for novel pest control strategies.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on two key aspects of insect water balance: resistance to desiccation and Malpighian tubule fluid secretion.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of inhibiting inotocin signaling on gene expression, cuticular hydrocarbon composition, and desiccation survival in ants. While this data was generated using other inotocin antagonists, it provides a benchmark for the expected outcomes when using this compound.
Table 1: Effect of Inotocin Receptor (intR) RNAi on Gene Expression
| Treatment Group | Target Gene | Relative Expression Level (Mean ± SEM) | Fold Change vs. Control | p-value |
| Control (dsGFP) | intR | 1.00 ± 0.15 | - | - |
| dsintR | intR | 0.45 ± 0.08 | -0.55 | 0.0044 |
| Control (dsGFP) | CYP4G1 | 1.00 ± 0.12 | - | - |
| dsintR | CYP4G1 | 0.38 ± 0.07 | -0.62 | <0.001 |
Data adapted from studies on ants where RNAi was used to knock down the inotocin receptor.[6]
Table 2: Effect of Inotocin Antagonist on CYP4G1 Expression and CHC Composition
| Treatment Group | Relative CYP4G1 Expression (Mean ± SEM) | Change in n-alkanes (µ g/individual , Mean ± SEM) |
| Control (Solvent) | 1.00 ± 0.18 | 15.2 ± 1.5 |
| Antagonist (Compound B) | 0.52 ± 0.11 | 10.8 ± 1.2 |
| p-value | 0.042 | <0.05 |
This table illustrates the impact of a specific inotocin antagonist on gene expression and the quantity of a major class of cuticular hydrocarbons.[6][10]
Table 3: Effect of Inotocin Antagonist on Desiccation Survival
| Treatment Group | Relative Humidity | Median Survival Time (hours) |
| Control (Solvent) | 55% | 28 |
| Antagonist (Compound B) | 55% | 20 |
| Control (Solvent) | 85% | > 48 |
| Antagonist (Compound B) | 85% | > 48 |
This data demonstrates the reduced survival of antagonist-treated ants under desiccating conditions.[10]
Experimental Protocols
Here we provide detailed methodologies for key experiments to investigate the role of this compound in insect water balance.
Protocol 1: Desiccation Resistance Assay
This protocol is designed to assess the effect of this compound on an insect's ability to survive in a dry environment.
Materials:
-
This compound
-
Insect saline or appropriate solvent (e.g., DMSO, water)
-
Microinjector or feeding apparatus
-
Experimental insects
-
Vials or containers for individual insects
-
Desiccator with a saturated salt solution to maintain low relative humidity (e.g., silica gel for ~0% RH)
-
Hygrometer
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a suitable solvent to create a stock solution. Further dilute in insect saline to the desired final concentrations. A concentration range of 1 µM to 100 µM is a suggested starting point for in vivo injections.
-
Insect Treatment:
-
Injection: Inject a small, defined volume (e.g., 50-100 nL) of the this compound solution into the hemocoel of each insect. The control group should be injected with the same volume of vehicle (insect saline with solvent).
-
Feeding: Alternatively, the antagonist can be mixed into the insect's diet. Ensure the concentration in the diet is optimized and that both control and experimental groups consume similar amounts of food.
-
-
Acclimation: Allow the insects to recover for a period (e.g., 24 hours) after treatment.
-
Desiccation Assay Setup: Place individual insects into vials with a mesh lid to allow air circulation. Place the vials into a desiccator with a controlled low relative humidity.
-
Data Collection: Record the time to mortality for each insect. Mortality can be defined as the lack of movement in response to a gentle stimulus. Check for mortality at regular intervals (e.g., every hour).
-
Analysis: Compare the survival curves of the this compound treated group and the control group using Kaplan-Meier survival analysis.
Protocol 2: Analysis of Cuticular Hydrocarbons
This protocol details the extraction and analysis of CHCs to determine if this compound affects their composition, which is directly related to desiccation resistance in some insects.
Materials:
-
Insects treated with this compound and control insects (from Protocol 1)
-
Hexane (HPLC grade)
-
Glass vials
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
CHC Extraction:
-
Individually place treated and control insects (either live or recently frozen) into glass vials.
-
Add a fixed volume of hexane (e.g., 200 µL) to each vial.
-
Gently agitate the vials for a set period (e.g., 5-10 minutes) to extract the CHCs from the cuticle.
-
Carefully remove the insect from the vial, leaving the hexane extract.
-
-
Sample Preparation:
-
Evaporate the hexane under a gentle stream of nitrogen to concentrate the CHC extract.
-
Re-dissolve the residue in a smaller, precise volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the prepared samples into the GC-MS.
-
Use an appropriate temperature program to separate the different CHC components.
-
Identify and quantify the individual CHCs based on their mass spectra and retention times.
-
-
Data Analysis: Compare the absolute and relative amounts of different CHCs between the this compound treated and control groups using statistical tests such as t-tests or ANOVA.
Protocol 3: Malpighian Tubule Fluid Secretion Assay (Ramsay Assay)
This protocol is to determine if this compound has a direct effect on the rate of fluid secretion by the Malpighian tubules. This is particularly relevant for insects where inotocin is suspected to have a diuretic or anti-diuretic role.
Materials:
-
This compound
-
Insect saline (e.g., Schneider's medium)
-
Mineral oil
-
Petri dish with a silicone elastomer (e.g., Sylgard) base
-
Dissecting microscope, fine forceps, and pins
-
Micropipette
-
Ocular micrometer
Procedure:
-
Preparation of Assay Dish: Coat the bottom of a petri dish with a layer of silicone elastomer and allow it to cure. This provides a substrate for pinning the tubules.
-
Tubule Dissection:
-
Dissect the Malpighian tubules from the insect in a drop of insect saline.
-
Isolate a single tubule or a pair of tubules, ensuring they are undamaged.
-
-
Assay Setup:
-
Place a drop of insect saline (e.g., 10 µL) onto the silicone base of the petri dish and cover it with mineral oil to prevent evaporation.
-
Transfer the isolated Malpighian tubule into the saline droplet.
-
Gently pull the open end of the tubule (where it connects to the gut) out of the saline droplet into the mineral oil. The main body of the tubule remains in the saline.
-
-
Basal Secretion Rate:
-
Allow the tubule to secrete fluid for a baseline period (e.g., 30 minutes). A droplet of secreted fluid will form at the open end of the tubule in the mineral oil.
-
Measure the diameter of the secreted droplet at regular intervals using an ocular micrometer to calculate the basal secretion rate.
-
-
Application of this compound:
-
Add this compound to the saline droplet to achieve the desired final concentration (e.g., 1 µM).
-
Continue to measure the diameter of the secreted droplet at regular intervals.
-
-
Data Analysis: Calculate the fluid secretion rate (in nL/min) from the change in droplet volume over time. Compare the secretion rate before and after the application of this compound. A control experiment with the addition of vehicle only should be run in parallel.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Inotocin signaling pathway in an insect oenocyte.
Experimental Workflow
Caption: Workflow for investigating this compound effects.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Establishing RNAi for basic research and pest control and identification of the most efficient target genes for pest control: a brief guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxytocin/vasopressin-like peptide inotocin regulates cuticular hydrocarbon synthesis and water balancing in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxytocin/vasopressin-like peptide inotocin regulates cuticular hydrocarbon synthesis and water balancing in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of the Ramsay Assay to Measure Fluid Secretion and Ion Flux Rates in the Drosophila melanogaster Malpighian Tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Roles of Insect Oenocytes in Physiology and Their Relevance to Human Metabolic Diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxytocin/vasopressin-like neuropeptide signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: (D-Arg8)-Inotocin for Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Arg8)-Inotocin is a synthetic analog of the insect neuropeptide inotocin, which is structurally related to the mammalian hormones oxytocin and vasopressin. Extensive in vitro research has characterized this compound as a potent and highly selective competitive antagonist of the human vasopressin 1a receptor (V1aR). While this selectivity suggests its potential as a valuable tool for investigating the role of the V1a receptor in various physiological and behavioral processes, it is crucial to note that, to date, no peer-reviewed studies have been published detailing the use of this compound in in vivo rodent behavioral studies.
Therefore, these application notes provide a comprehensive guide for researchers intending to investigate the behavioral effects of this compound in rodents. The information herein is based on the known pharmacology of this compound and is supplemented with data from studies using other well-characterized V1a receptor antagonists in rodents. The provided dosage information and protocols are intended to serve as a starting point for study design and should be optimized for specific experimental conditions.
Pharmacological Profile of this compound
This compound was developed and characterized as a selective V1aR antagonist. The key pharmacological parameters are summarized in the table below, derived from in vitro studies on human receptors.
| Parameter | Value | Receptor Selectivity | Reference |
| Ki (human V1aR) | 1.3 nM | >3000-fold selectivity for human V1aR over OTR, V1bR, and V2R | [Giglio MGD, et al., 2017] |
Proposed Dosages for Rodent Behavioral Studies
The following table provides suggested dosage ranges for this compound for intracerebroventricular (ICV) administration in rats and mice. These ranges are extrapolated from effective doses of other peptidic and non-peptidic V1a receptor antagonists used in similar behavioral paradigms. It is imperative to perform dose-response studies to determine the optimal dose for a specific behavioral assay and animal strain.
| Species | Proposed ICV Dose Range | Rationale based on other V1aR Antagonists |
| Rat | 1 - 100 ng/μL | Based on effective ICV doses of d(CH2)5Tyr(Me)AVP (a V1aR antagonist) in social recognition studies (e.g., 0.1-12.5 ng/h continuous infusion) and other antagonists in anxiety and aggression models. |
| Mouse | 0.1 - 50 ng/μL | Doses are generally scaled down from rats based on brain volume. Effective ICV doses of other neuropeptide modulators in mice often fall within this range. |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection
This protocol describes the surgical implantation of a guide cannula for chronic, repeatable ICV injections in rodents.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical drill
-
Guide cannula and dummy cannula (sized for rat or mouse)
-
Dental cement
-
Surgical screws
-
Injection pump and syringe
-
This compound solution in sterile artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Shave the scalp and sterilize the area with iodine and ethanol.
-
Make a midline incision to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (relative to bregma). For mice, typical coordinates are: A/P -0.5 mm, M/L ±1.0 mm, D/V -2.5 mm. For rats, typical coordinates are: A/P -0.8 mm, M/L ±1.5 mm, D/V -3.5 mm.
-
Drill a small hole through the skull at the target coordinates.
-
Implant a small surgical screw in the skull nearby to serve as an anchor.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull and anchor screw using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before behavioral testing.
-
For injection, gently restrain the animal, remove the dummy cannula, and insert the injector cannula connected to the syringe pump. Infuse the this compound solution at a slow rate (e.g., 0.5 μL/min) to prevent tissue damage. Leave the injector in place for a minute post-injection to minimize backflow.
Protocol 2: Social Recognition Test
This test assesses an animal's ability to recognize a previously encountered conspecific. V1a receptors in the lateral septum are known to be crucial for this behavior.
Materials:
-
Test arena (e.g., a clean home cage)
-
Juvenile stimulus animals
Procedure:
-
Habituate the experimental animal to the test arena for 10 minutes on two consecutive days.
-
On the test day, administer this compound or vehicle via ICV injection at a predetermined time before the test (e.g., 15-30 minutes).
-
Trial 1 (Social Exposure): Place a juvenile stimulus animal into the arena with the experimental animal for a 5-minute interaction period. Record the total time the experimental animal spends investigating (sniffing) the juvenile.
-
Return both animals to their home cages.
-
Trial 2 (Social Recognition): After a set inter-trial interval (e.g., 30-120 minutes), re-introduce the same juvenile from Trial 1 into the arena with the experimental animal for a 5-minute period. Record the investigation time.
-
A reduction in investigation time in Trial 2 compared to Trial 1 indicates social recognition. An antagonist of social recognition would be expected to block this reduction, resulting in similar investigation times across both trials.
Protocol 3: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior. V1a receptors are implicated in the modulation of anxiety.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
Procedure:
-
Administer this compound or vehicle ICV 15-30 minutes prior to the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm type.
-
An anxiolytic effect is indicated by an increase in the time spent and/or entries into the open arms. Conversely, an anxiogenic effect is reflected by a decrease in open arm exploration.
Signaling Pathways and Experimental Workflows
Vasopressin V1a Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the vasopressin V1a receptor, which this compound is known to antagonize.
Troubleshooting & Optimization
(D-Arg8)-Inotocin solubility and preparation for experiments
Welcome to the technical support center for (D-Arg⁸)-Inotocin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing (D-Arg⁸)-Inotocin in their experiments. Here you will find detailed information on solubility, solution preparation, experimental protocols, and troubleshooting, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
What is (D-Arg⁸)-Inotocin and what is its primary mechanism of action?
(D-Arg⁸)-Inotocin is a synthetic peptide that functions as a potent and highly selective competitive antagonist of the vasopressin V1a receptor (V1aR). Its high selectivity makes it a valuable tool for studying the specific roles of the V1aR in various physiological processes.
What are the recommended storage conditions for (D-Arg⁸)-Inotocin?
To ensure the stability and integrity of the peptide, it is recommended to store lyophilized (D-Arg⁸)-Inotocin in a dry environment at 0-5°C.[1] For long-term storage, -20°C is advisable.
What is the signaling pathway associated with the V1a receptor that (D-Arg⁸)-Inotocin antagonizes?
The V1a receptor is a G protein-coupled receptor (GPCR). Upon activation by its endogenous ligand, vasopressin, it primarily couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The primary downstream effect of this pathway is an increase in intracellular calcium concentration.
References
Optimizing (D-Arg8)-Inotocin concentration for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo concentration of (D-Arg8)-Inotocin. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and competitive antagonist of the human vasopressin V1a receptor (V1aR).[1][2] It is an analog of inotocin, an oxytocin/vasopressin-like neuropeptide found in insects.[3][4] Its primary mechanism of action is to block the signaling pathway activated by the binding of endogenous ligands, like vasopressin, to the V1a receptor. It exhibits a high degree of selectivity for the human V1aR over other related receptors such as the oxytocin receptor (OTR), vasopressin V1bR, and V2R.[1]
Q2: What signaling pathway does this compound antagonize?
This compound blocks the V1a receptor, which is a G protein-coupled receptor (GPCR). The V1a receptor primarily couples to Gq/11 proteins.[5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[5][6] IP3 stimulates the release of intracellular calcium (Ca2+) stores, and DAG activates protein kinase C (PKC).[5] By antagonizing the V1aR, this compound prevents these downstream signaling events.
Caption: V1a Receptor Signaling Pathway Antagonized by this compound.
Q3: What are the known quantitative parameters for this compound and related ligands?
The available data primarily focuses on the binding affinity and functional activity at various receptors. This information is crucial for estimating an effective concentration range for your in vivo studies.
| Compound | Target Receptor | Parameter | Value | Reference |
| This compound | Human Vasopressin V1aR | Ki | 1.3 nM | [1] |
| Inotocin | Lasius niger Inotocin Receptor | EC50 | 22 pM | [4] |
| Inotocin | CHO-expressed Inotocin Receptor | EC50 | 1.1 nM | [7][8] |
| Oxytocin | CHO-expressed Inotocin Receptor | EC50 | 41.6 µM | [7][8] |
| Atosiban | Inotocin Receptor (Activation Block) | IC50 | 599 µM | [7][8] |
| Atosiban | Inotocin Receptor (Binding) | IC50 | 58.8 µM | [8] |
Q4: What are general strategies to improve peptide stability for in vivo experiments?
Peptide stability is a critical factor for successful in vivo studies. Several strategies can be employed to enhance stability:
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Terminal Modifications: N-terminal acetylation and C-terminal amidation can increase resistance to exopeptidases.[9]
-
Use of D-Amino Acids: Substituting L-amino acids with their D-enantiomers makes the peptide resistant to proteolytic degradation.[10] this compound already incorporates a D-amino acid at position 8.[4]
-
Cyclization: Creating a cyclic peptide structure can increase rigidity and stability.[9]
-
Peptidomimetics: Introducing non-peptide bonds can create more stable structures that are less prone to degradation by proteases.[11]
Experimental Protocol: Dose-Response Study for In Vivo Optimization
This protocol provides a general framework for determining the optimal in vivo concentration of this compound for your specific animal model and experimental endpoint.
Objective: To identify the minimum effective dose and the optimal dose of this compound that elicits the desired physiological or behavioral response without causing significant side effects.
Materials:
-
This compound (lyophilized powder)
-
Sterile vehicle (e.g., saline, PBS)
-
Animal model (e.g., mice, rats)
-
Appropriate administration equipment (e.g., syringes, catheters)
-
Assay-specific equipment for measuring the desired endpoint
Methodology:
-
Preparation of this compound Stock Solution:
-
Carefully calculate the amount of peptide needed to prepare a high-concentration stock solution.
-
Reconstitute the lyophilized peptide in a small volume of an appropriate sterile solvent. Refer to the manufacturer's instructions for solubility information.
-
Aliquot the stock solution into single-use volumes and store at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles.
-
-
Pilot Study (Dose-Ranging):
-
Select a wide range of doses based on the available in vitro data (e.g., Ki of 1.3 nM) and literature on other V1aR antagonists. A starting point could be doses ranging from 0.01 mg/kg to 10 mg/kg.
-
Administer a single dose to a small group of animals for each concentration. Include a vehicle-only control group.
-
Choose the most relevant route of administration for your research question (e.g., intraperitoneal (IP), subcutaneous (SC), intravenous (IV)).
-
Monitor the animals for the desired effect and any adverse reactions at several time points post-administration.
-
-
Definitive Dose-Response Study:
-
Based on the pilot study results, select a narrower range of 3-5 doses that bracket the apparent effective concentration.
-
Assign a larger number of animals to each dose group and the vehicle control group to ensure statistical power.
-
Administer the selected doses and measure the primary experimental endpoint at a predetermined time point.
-
Collect data and plot the dose versus the response to determine the ED50 (effective dose for 50% of the maximal response).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Use non-linear regression to fit a dose-response curve and calculate the ED50.
-
The optimal concentration for subsequent experiments will typically be a dose at or above the ED50 that produces a robust effect without toxicity.
-
Caption: Experimental Workflow for a Dose-Response Study.
Troubleshooting Guide
Q5: My in vivo experiment with this compound is showing no effect. What are the potential reasons?
Several factors could contribute to a lack of an observable effect. Consider the following troubleshooting steps:
-
Inadequate Dose: The concentration used may be too low to effectively antagonize the V1a receptor in your model system. Solution: Perform a dose-response study as detailed above to determine an effective dose.
-
Peptide Instability: The peptide may be degrading too quickly in vivo. Solution: Ensure proper handling and storage. Consider using protease inhibitors in your formulation if appropriate, or investigate modified, more stable analogs.[9]
-
Poor Bioavailability: The route of administration may not be optimal, leading to poor absorption or rapid first-pass metabolism.[9] Solution: Experiment with different administration routes (e.g., IV administration often provides the highest bioavailability).
-
Incorrect Timing: The endpoint may be measured at a time point when the peptide is no longer at an effective concentration at the target tissue. Solution: Conduct a time-course experiment to determine the peak effect time.
-
Model System: The V1aR in your chosen animal model may have different binding characteristics or expression levels than the human receptor for which this compound was optimized.
Q6: I am observing unexpected side effects. What could be the cause and how can I mitigate them?
Unexpected side effects can arise from several sources:
-
Dose is too high: You may be operating in the toxic range of the dose-response curve. Solution: Reduce the dose to the minimum effective concentration identified in your dose-response study.
-
Off-Target Effects: Although highly selective, at high concentrations, this compound could potentially interact with other receptors. Solution: Review the literature for known off-target effects of V1aR antagonists and lower the dose.
-
Vehicle Effects: The vehicle used to dissolve the peptide could be causing an effect. Solution: Always run a vehicle-only control group to differentiate the effects of the peptide from those of the vehicle.
-
Immune Response: As a peptide, there is a possibility of an immune reaction, especially with repeated administration. Solution: Monitor for signs of an immune response. If this is a concern, consider strategies to reduce immunogenicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Oxytocin/vasopressin-like neuropeptide signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates [frontiersin.org]
- 5. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxytocin/vasopressin-like peptide inotocin regulates cuticular hydrocarbon synthesis and water balancing in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
Technical Support Center: (D-Arg8)-Inotocin in Calcium Imaging Experiments
Welcome to the technical support center for researchers using (D-Arg8)-Inotocin in their calcium imaging experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate your research effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and competitive antagonist of the human vasopressin V1a receptor (V1aR)[1][2]. Its primary role is to block or inhibit the signaling cascade initiated by the binding of an agonist (like arginine vasopressin) to the V1aR. It is derived from an insect neuropeptide, inotocin, but has been characterized as a V1aR antagonist in mammalian systems[3].
Q2: I am not seeing any calcium signal after applying this compound to my cells. Is my experiment failing?
A2: This is the expected result. As a V1aR antagonist, this compound should not, by itself, induce an increase in intracellular calcium. Its function is to prevent an agonist from activating the receptor. If you are expecting a signal, it is likely a misunderstanding of the compound's pharmacology. The parent peptide, inotocin, can act as an agonist on its own receptor, activating Gq and Gs signaling pathways, which would lead to a calcium signal[4]. However, the "(D-Arg8)" modification fundamentally changes its function at the human V1aR to that of an antagonist.
Q3: How does V1a receptor activation normally lead to a calcium signal?
A3: The V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, which is detected by calcium-sensitive dyes[5][6][7].
Signaling Pathway Overview
Here is a diagram illustrating the canonical Gq-coupled signaling pathway that this compound is expected to block.
Caption: V1aR signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
This guide is structured in a question-and-answer format to address specific issues.
Scenario 1: No Signal Observed (Expecting Agonist Activity)
Problem: I applied this compound to my V1aR-expressing cells but see no change in fluorescence from my calcium indicator (e.g., Fluo-4).
| Possible Cause | Explanation & Solution |
| Correct Pharmacology | This is the expected outcome. This compound is a V1aR antagonist and should not elicit a calcium signal on its own[1][2]. Solution: To confirm your system is working, apply a known V1aR agonist (e.g., Arginine Vasopressin). You should see a robust calcium signal. You can then use this compound to block this signal. |
| Cell Health/Receptor Expression | Your cells may not be healthy or may not be expressing a sufficient number of functional V1a receptors at the cell surface. |
| Calcium Indicator Loading | Problems with the calcium dye, such as poor loading, dye compartmentalization into organelles, or photobleaching, can lead to a lack of signal[8]. |
| Compound Integrity | The peptide may have degraded due to improper storage or handling. Peptides like oxytocin are sensitive to temperature[9][10]. |
Scenario 2: Low or No Signal in an Antagonist Experiment
Problem: I pre-incubated with this compound, then added a V1aR agonist, but the agonist signal is not blocked or is only weakly blocked.
| Possible Cause | Explanation & Solution |
| Incorrect Concentration | The concentration of this compound may be too low to effectively compete with the agonist. The reported Ki is 1.3 nM, indicating high affinity, but the effective concentration depends on the agonist concentration and affinity[1]. Solution: Perform a dose-response curve for this compound to determine the IC50 (the concentration that inhibits 50% of the agonist response). Start with a concentration at least 10-100 times the Ki and titrate down. |
| Insufficient Pre-incubation Time | The antagonist needs sufficient time to bind to the receptors before the agonist is introduced. Solution: Increase the pre-incubation time with this compound. A typical pre-incubation time for antagonists is 15-30 minutes, but this may need optimization. |
| Agonist Concentration Too High | If the agonist concentration is too high (saturating), it can be difficult for a competitive antagonist to block the signal effectively. Solution: Use an agonist concentration that elicits a sub-maximal response, typically the EC80 (the concentration that gives 80% of the maximal response). This makes it easier to observe competitive inhibition. |
| Compound Solubility/Stability | The peptide may not be fully dissolved or may have precipitated out of solution. Peptides can also adsorb to plastic surfaces. Solution: Ensure the peptide is fully dissolved in the recommended solvent (check the manufacturer's data sheet). Consider using low-adhesion plasticware. |
| Off-Target Agonist Effects | The agonist you are using might be activating other endogenous receptors in your cell line that also couple to calcium mobilization. Solution: Use a highly selective V1aR agonist. Additionally, characterize the receptors present in your cell line. |
General Calcium Imaging Issues
Problem: My baseline fluorescence is very high, or my signal-to-noise ratio is poor.
| Possible Cause | Explanation & Solution |
| Dye Overloading / Cytotoxicity | Too much calcium indicator can be toxic to cells and lead to high background fluorescence. Solution: Optimize the dye concentration and loading time. Refer to the manufacturer's protocol for your specific indicator (e.g., Fluo-4 AM). |
| Incomplete Dye De-esterification | AM-ester forms of dyes must be cleaved by intracellular esterases to become active and calcium-sensitive. Incomplete de-esterification can result in poor signal. Solution: Ensure loading buffer is free of interfering substances. Allow sufficient time at the correct temperature (e.g., 37°C) for this process to complete. |
| Autofluorescence | Cells and media components can have intrinsic fluorescence that contributes to background noise. Solution: Use phenol red-free media during the experiment. Measure the autofluorescence of cells that have not been loaded with dye and subtract it from your signal. |
Experimental Protocols & Data
Table 1: Key Pharmacological Data
| Compound | Receptor | Action | Affinity / Potency | Citation |
| This compound | Human V1aR | Competitive Antagonist | Ki: 1.3 nM | [1] |
| Inotocin (ant) | Inotocin Receptor | Agonist | EC50: 1.1 nM (in CHO cells) | [11] |
| L. niger Inotocin | L. niger Inotocin Receptor | Agonist | EC50: 22 pM | [3] |
Protocol: Validating this compound as a V1aR Antagonist
This protocol outlines a general workflow for confirming the antagonist activity of this compound in a cell line expressing the human V1a receptor.
Caption: General workflow for an antagonist calcium imaging experiment.
Logical Troubleshooting Flow
If your experiment is failing, follow this logical flow to diagnose the issue.
Caption: A step-by-step guide to troubleshooting common experimental failures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Frontiers | Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates [frontiersin.org]
- 4. Oxytocin/vasopressin-like neuropeptide signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature stability of oxytocin ampoules labelled for storage at 2°C-8°C and below 25°C: an observational assessment under controlled accelerated and temperature cycling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usp-pqm.org [usp-pqm.org]
- 11. researchgate.net [researchgate.net]
Interpreting unexpected results with (D-Arg8)-Inotocin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (D-Arg8)-Inotocin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and competitive antagonist of the human vasopressin V1a receptor (V1aR).[1][2] It is a synthetic analog of inotocin, an oxytocin/vasopressin-like neuropeptide found in insects.[3] Its primary mechanism of action is to block the binding of the endogenous ligand, arginine vasopressin (AVP), to the V1aR, thereby inhibiting its downstream signaling. The V1aR is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 G proteins.[4][5]
Q2: What are the expected results in a typical in vitro functional assay?
In a functional assay measuring V1a receptor activation, such as a calcium mobilization assay, pretreatment with this compound is expected to produce a concentration-dependent inhibition of the response induced by a V1aR agonist (e.g., arginine vasopressin). This will manifest as a rightward shift of the agonist's concentration-response curve.
Q3: What is the binding affinity of this compound for the human V1a receptor?
This compound exhibits a high binding affinity for the human V1a receptor, with a reported Ki value of 1.3 nM.[1][2]
Q4: How selective is this compound for the V1a receptor?
This compound displays high selectivity for the human V1a receptor over other related receptors, including the oxytocin receptor (OTR), vasopressin V1b receptor (V1bR), and vasopressin V2 receptor (V2R), with a reported selectivity of over 3000-fold.[2]
Troubleshooting Unexpected Results
Issue 1: No or weak antagonist activity observed.
Possible Cause 1: Compound Degradation
-
Troubleshooting: Peptides can be susceptible to degradation. Ensure proper storage of the compound (lyophilized at -20°C or below, protected from light and moisture). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. To assess stability, you can compare the performance of a fresh vial with an older stock.
Possible Cause 2: Incorrect Assay Conditions
-
Troubleshooting:
-
Agonist Concentration: Ensure the agonist concentration used is near the EC80 or EC90 to provide a sufficient window for observing inhibition.
-
Incubation Time: Optimize the pre-incubation time with this compound to allow for sufficient receptor binding before adding the agonist.
-
Cell Health and Receptor Expression: Verify the health of the cells and the expression level of the V1a receptor. Low receptor expression can lead to a reduced assay window.
-
Possible Cause 3: Species-Specific Differences
-
Troubleshooting: The binding affinity and potency of ligands can vary between species. Confirm the species of the V1a receptor used in your assay. This compound has been characterized for the human V1a receptor. Its affinity for other species' receptors may differ.
Issue 2: Agonist-like activity observed.
Possible Cause 1: Partial Agonism
-
Troubleshooting: Under certain conditions, a compound classified as an antagonist may exhibit weak partial agonist activity, especially in systems with high receptor expression or constitutive activity.[6][7] To investigate this, perform a concentration-response curve of this compound alone in your functional assay.
Possible Cause 2: Off-Target Effects
-
Troubleshooting: At high concentrations, the selectivity of a compound may decrease, leading to interactions with other receptors that could produce an agonist-like response. Review the literature for known off-target effects of V1a antagonists and consider using a lower concentration range of this compound.
Issue 3: Inconsistent or variable results.
Possible Cause 1: Ligand-Receptor Interactions
-
Troubleshooting: The interaction of ligands with GPCRs can be complex. Factors such as receptor dimerization (homo- or heterodimerization) can influence ligand binding and signaling.[4]
Possible Cause 2: Biased Signaling
-
Troubleshooting: GPCRs can signal through multiple downstream pathways. It is possible for a ligand to antagonize one pathway while having no effect or even an agonistic effect on another.[8] If possible, use multiple assay readouts that measure different signaling endpoints (e.g., calcium mobilization, IP1 accumulation, β-arrestin recruitment).
Data Presentation
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Receptor | Value | Species | Reference |
| Ki | V1aR | 1.3 nM | Human | [1][2] |
| Selectivity | OTR, V1bR, V2R | >3000-fold | Human | [2] |
Table 2: Comparative IC50 Values of V1a Receptor Antagonists in Functional Assays
| Compound | Assay | IC50 | Species | Reference |
| SR 49059 | AVP-induced platelet aggregation | 3.7 nM | Human | [9] |
| ML389 | V1a-R antagonist assay | 40 nM | Human | [10] |
| Pecavaptan | Functional cell-based assay | Data available in reference | Human, Canine | [11] |
| Tolvaptan | Functional cell-based assay | Data available in reference | Human, Canine | [11] |
| This compound | Functional assay data not explicitly found in searches. | - | - | - |
Experimental Protocols
Protocol 1: V1a Receptor Binding Assay (Competitive Binding)
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the human V1a receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a radiolabeled V1a receptor antagonist (e.g., [3H]-SR49059).
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation.
-
For non-specific binding control wells, add a high concentration of an unlabeled V1a receptor antagonist.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay
-
Cell Culture and Dye Loading:
-
Plate V1a receptor-expressing cells in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Addition:
-
Add varying concentrations of this compound to the wells and pre-incubate for a specified time.
-
-
Agonist Stimulation and Signal Detection:
-
Use a fluorescence plate reader with an automated injection system to add a fixed concentration of a V1a receptor agonist (e.g., arginine vasopressin) to the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak response minus baseline) for each well.
-
Plot the response against the log concentration of the agonist in the presence of different concentrations of this compound to observe the inhibitory effect.
-
Mandatory Visualizations
Caption: V1a Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for Unexpected Results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates [frontiersin.org]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 6. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, tolerability, and pharmacokinetics of SR 49059, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Best practices for storing and handling (D-Arg8)-Inotocin
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing, handling, and utilizing (D-Arg8)-Inotocin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective competitive antagonist of the vasopressin V1a receptor (V1aR), with a reported Ki of 1.3 nM.[1] It exhibits over 3000-fold selectivity for the human V1aR compared to other related receptors like the V1b, V2, and oxytocin receptors. This specificity makes it a valuable tool for studying the physiological and pathological roles of the V1a receptor.
Q2: What are the recommended storage conditions for lyophilized this compound?
Lyophilized this compound powder should be stored in a tightly sealed vial at -20°C for long-term stability. For short-term storage, 2-8°C is acceptable. It is crucial to protect the peptide from moisture.
Q3: How should I reconstitute and store this compound solutions?
For reconstitution, it is recommended to use sterile, distilled water or a buffer appropriate for your experimental setup. To minimize degradation, it is advisable to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.
Q4: In which solvents is this compound soluble?
This compound is generally soluble in water. For peptides that are difficult to dissolve in aqueous solutions, a small amount of a co-solvent like dimethyl sulfoxide (DMSO) can be used to aid dissolution, followed by dilution with the aqueous buffer of choice.[2] When using DMSO for cell-based assays, ensure the final concentration is low (typically <0.5%) to avoid cellular toxicity.[2]
Storage and Handling Best Practices
Proper storage and handling are critical for maintaining the integrity and activity of this compound.
| Condition | Lyophilized Powder | Reconstituted Solution |
| Long-Term Storage | -20°C in a desiccator | -80°C (aliquoted) |
| Short-Term Storage | 2-8°C in a desiccator | 2-8°C for up to a few days (check for signs of degradation or precipitation) |
| Recommended Solvent | N/A | Sterile distilled water, PBS, or other appropriate aqueous buffers. A small amount of DMSO can be used to aid initial dissolution if necessary.[2] |
| Freeze-Thaw Cycles | Avoid moisture | Strictly avoid. Aliquot into single-use volumes. |
Troubleshooting Guides
Issue 1: Inconsistent or No Antagonistic Activity Observed
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | - Ensure proper storage of both lyophilized powder and reconstituted solutions as per the guidelines. - Prepare fresh solutions for each experiment. - Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | - Verify calculations for stock solution and final assay concentrations. - Consider performing a concentration-response curve to confirm the optimal working concentration. |
| Experimental Setup | - Ensure the agonist concentration used is appropriate to elicit a response that can be antagonized. - Check the health and viability of the cells or the integrity of the membrane preparation. |
| Assay Buffer Composition | - Certain buffer components can interfere with peptide activity. If possible, test different buffer systems. |
Issue 2: Low Signal or High Background in Assays
| Potential Cause | Troubleshooting Step |
| Peptide Aggregation | - Visually inspect the solution for any precipitates. - Briefly sonicate the solution to aid dissolution. - Consider using a different reconstitution solvent or buffer. |
| Non-specific Binding | - Include appropriate blocking agents in your assay buffer (e.g., BSA). - Optimize washing steps in binding assays to reduce background. |
| Cell Health Issues (for cell-based assays) | - Ensure cells are healthy, not overgrown, and within a suitable passage number. - Check for contamination (e.g., mycoplasma). |
| Reagent Issues | - Verify the activity of the agonist and other critical reagents. - Ensure fluorescent dyes or radiolabels have not expired and have been stored correctly. |
Experimental Protocols
V1a Receptor Competitive Radioligand Binding Assay Workflow
This workflow outlines the key steps for a competitive radioligand binding assay to determine the affinity of this compound for the V1a receptor.
Intracellular Calcium Mobilization Assay Workflow
This diagram illustrates the workflow for a functional assay to measure the antagonistic effect of this compound on V1a receptor-mediated calcium release.
Signaling Pathway of V1a Receptor and Inhibition by this compound
This diagram depicts the canonical Gq-coupled signaling pathway of the V1a receptor and how it is blocked by this compound.
References
Validation & Comparative
Validating the Selectivity of (D-Arg8)-Inotocin for the Vasopressin V1a Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of (D-Arg8)-Inotocin for the vasopressin V1a receptor (V1aR). Through a detailed comparison with other known V1aR and oxytocin receptor (OTR) antagonists, supported by experimental data and protocols, this document serves as a valuable resource for researchers investigating the vasopressin and oxytocin systems.
Executive Summary
This compound, a synthetic analog of the insect neuropeptide inotocin, has emerged as a highly potent and selective antagonist for the human vasopressin V1a receptor.[1][2][3] Experimental data demonstrates its exceptional selectivity, surpassing that of many commonly used antagonists. This guide will delve into the quantitative data supporting this claim, compare its binding profile to that of other relevant compounds, and provide detailed methodologies for key experiments used to validate such findings.
Comparative Ligand Selectivity
The selectivity of a ligand for its target receptor over other related receptors is paramount for its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the binding affinities (Ki values) of this compound and other antagonists for the human V1a receptor and the closely related oxytocin receptor. It is important to note that binding affinities can vary across different species.
| Ligand | Receptor | Ki (nM) | Species | Selectivity (OTR/V1aR) |
| This compound | V1aR | 1.3 | Human | >3000-fold vs OTR, V1bR, V2R [1][2][3] |
| Manning Compound | V1aR | 6.87 | Hamster | ~31-fold |
| OTR | 213.8 | Hamster | ||
| L-368,899 | V1aR | 511.6 | Coyote | ~0.024-fold (Higher affinity for OTR) |
| OTR | 12.38 | Coyote | ||
| V1aR | 370 | Human | ~0.024-fold (Higher affinity for OTR)[4] | |
| OTR | 8.9 | Human[4] | ||
| SR 49059 (Relcovaptan) | V1aR | 1.1 - 6.3 | Human[5] | Potent and selective for V1aR |
| V1aR | 1.4 | Rat[6] | ||
| Conivaptan | V1aR | 0.48 | Rat[6] | ~6.3-fold |
| V2R | 3.04 | Rat[6] |
Key Observations:
-
This compound exhibits a remarkably high affinity for the human V1aR with a Ki of 1.3 nM and displays a selectivity of over 3000-fold for the human V1aR over the OTR, V1b, and V2 receptors.[1][2][3]
-
Manning Compound , a widely used V1aR antagonist, shows good selectivity for the V1aR over the OTR in hamsters, although this selectivity is not as pronounced as that of this compound in humans.[7][8][9][10]
-
L-368,899 , often used as an OTR antagonist, demonstrates significantly higher affinity for the OTR than the V1aR in both coyotes and humans.[4][11][12][13]
-
SR 49059 is a potent and selective non-peptide V1aR antagonist with high affinity for both rat and human V1a receptors.[5][14]
-
Conivaptan acts as a dual antagonist for both V1a and V2 receptors.
Signaling Pathways
To fully appreciate the implications of selective receptor antagonism, it is crucial to understand the downstream signaling cascades initiated by receptor activation.
Caption: V1a Receptor Signaling Pathway.
The V1a receptor primarily couples to Gq/11 proteins. Upon activation, this initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses such as vasoconstriction.
Caption: Oxytocin Receptor Signaling Pathways.
The oxytocin receptor is known to couple to both Gq and Gi proteins.[2][7][12] The Gq pathway mirrors that of the V1aR, leading to increased intracellular calcium. The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects. This dual signaling capability contributes to the diverse physiological roles of oxytocin.
Experimental Protocols
Accurate determination of ligand binding affinity and selectivity relies on robust and well-defined experimental procedures. Below are detailed methodologies for two key assays used in the characterization of vasopressin and oxytocin receptor ligands.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the receptor of interest (V1aR, OTR, V1bR, or V2R)
-
Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin)
-
Unlabeled test compound (this compound or other antagonists)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate Gq-coupled receptors, leading to an increase in intracellular calcium.
Objective: To determine the functional potency of an agonist or the inhibitory effect of an antagonist on Gq-coupled receptor signaling.
Materials:
-
Cells stably or transiently expressing the receptor of interest (e.g., V1aR or OTR)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist (e.g., Arginine Vasopressin)
-
Antagonist (e.g., this compound)
-
Fluorescence plate reader with an injection system
-
96- or 384-well black-walled, clear-bottom plates
Procedure:
-
Cell Plating: Seed the cells in the microplates and allow them to attach and grow to a confluent monolayer.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.
-
Antagonist Pre-incubation: For antagonist testing, add varying concentrations of the antagonist to the wells and incubate for a defined period.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Injection: Inject a fixed concentration of the agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
Experimental Workflow
The following diagram illustrates a typical workflow for validating the selectivity of a novel V1aR antagonist like this compound.
Caption: Workflow for V1aR Antagonist Selectivity Validation.
Conclusion
The available data strongly supports the characterization of this compound as a highly potent and selective antagonist of the human vasopressin V1a receptor. Its superior selectivity profile, when compared to other commonly used ligands, makes it an invaluable tool for dissecting the specific physiological roles of the V1aR in both in vitro and in vivo studies. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate these findings and to characterize other novel ligands for the vasopressin and oxytocin receptor systems.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Arginine Vasopressin Enhances Cell Survival via a G Protein–Coupled Receptor Kinase 2/β-Arrestin1/Extracellular-Regulated Kinase 1/2–Dependent Pathway in H9c2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of V1a vasopressin receptors excite subicular pyramidal neurons by activating TRPV1 and depressing GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genecards.org [genecards.org]
A Comparative Guide to V1aR Antagonists: (D-Arg8)-Inotocin vs. SRX246
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent vasopressin 1a receptor (V1aR) antagonists: (D-Arg8)-Inotocin, a peptide antagonist derived from an insect neuropeptide, and SRX246, a small-molecule antagonist under clinical investigation. This document summarizes their performance based on available experimental data, outlines relevant experimental methodologies, and visualizes key pathways and workflows.
Executive Summary
Both this compound and SRX246 are potent and highly selective antagonists of the human V1a receptor. SRX246, a small molecule, exhibits a higher binding affinity and has the advantage of being orally bioavailable and CNS-penetrant, which has led to its advancement into clinical trials for various neuropsychiatric disorders.[1][2] this compound, a peptide, is a valuable research tool for in vitro studies due to its high selectivity.[3] The choice between these two antagonists will largely depend on the specific research application, with SRX246 being more suitable for in vivo and clinical studies, while this compound is an excellent tool for in vitro receptor characterization.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and SRX246. It is important to note that a direct head-to-head comparison in the same study is not publicly available; therefore, the data presented is compiled from separate studies.
Table 1: In Vitro Pharmacology
| Parameter | This compound | SRX246 |
| Target | Human Vasopressin 1a Receptor (V1aR) | Human Vasopressin 1a Receptor (V1aR) |
| Molecular Type | Peptide | Small Molecule |
| Binding Affinity (Ki) | 1.3 nM[3] | 0.3 nM[4] |
| Selectivity | >3000-fold for V1aR over OTR, V1bR, and V2R[3] | No interaction at V1b and V2 receptors; negligible binding at 64 other receptors[4] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | SRX246 |
| CNS Penetration | Not reported, but peptides generally have poor CNS penetration. | Yes[5][6] |
| Oral Bioavailability | Not reported, but peptides are generally not orally bioavailable. | Yes[4] |
Experimental Protocols
Below are detailed methodologies for key experiments typically used to characterize V1aR antagonists like this compound and SRX246.
V1a Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the V1a receptor.
Objective: To measure the displacement of a radiolabeled ligand from the V1a receptor by the test compound.
Materials:
-
HEK293 cells stably expressing the human V1a receptor.
-
Membrane preparation from these cells.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Test compounds: this compound or SRX246.
-
Non-specific binding control: Unlabeled Arginine Vasopressin (AVP).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparation with a fixed concentration of [3H]-AVP and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled AVP.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
V1a Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by the activation of the V1a receptor.
Objective: To determine the functional potency (IC50) of the antagonist by measuring its ability to inhibit agonist-induced calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human V1a receptor.[7]
-
V1a receptor agonist: Arginine Vasopressin (AVP).
-
Test compounds: this compound or SRX246.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).[9]
Procedure:
-
Seed the V1aR-expressing cells in a 96-well or 384-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.[8]
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the antagonist (this compound or SRX246) to the cells and incubate for a defined period.
-
Place the plate in a fluorescence plate reader.
-
Initiate the measurement of fluorescence and, after establishing a baseline, add a fixed concentration of the agonist (AVP) to all wells.
-
Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
The antagonist's effect is seen as an inhibition of the agonist-induced fluorescence increase.
-
The data is analyzed to determine the IC50 value of the antagonist.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: V1a Receptor Signaling Pathway.
Experimental Workflow Diagram
References
- 1. Clinical Candidates — Azevan [azevan.com]
- 2. SRX246 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. innoprot.com [innoprot.com]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative In Vivo Analysis of (D-Arg8)-Inotocin and Manning Compound: Potent Vasopressin V1a Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two prominent vasopressin V1a receptor antagonists: (D-Arg8)-Inotocin and the Manning Compound. By examining their performance based on available experimental data, this document aims to assist researchers in selecting the appropriate tool for their specific in vivo studies.
Introduction
The vasopressin V1a receptor, a G-protein coupled receptor, plays a crucial role in regulating a wide array of physiological and behavioral processes, including social recognition, anxiety, aggression, and cardiovascular function. Consequently, selective antagonists of the V1a receptor are invaluable tools for dissecting these complex systems and hold therapeutic potential for various neuropsychiatric and cardiovascular disorders. This guide focuses on a comparative analysis of this compound, a highly selective peptide antagonist, and the Manning Compound, a widely used but less selective peptide antagonist.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and the Manning Compound, providing a clear comparison of their in vitro binding affinities and in vivo effects.
| Compound | Receptor Target | Species | Binding Affinity (Ki) | Selectivity | Reference |
| This compound | Human V1aR | Human | 1.3 nM | >3000-fold vs. hV1bR, hV2R, hOTR | [1] |
| Manning Compound | V1aR | Hamster | 6.87 nM | ~31-fold vs. hamster OTR | [2][3] |
| Manning Compound | OTR | Hamster | 213.8 nM | [2][3] |
Table 1: In Vitro Receptor Binding Affinity and Selectivity. This table highlights the superior selectivity of this compound for the human V1a receptor compared to the Manning Compound's selectivity in hamsters.
| Compound | Animal Model | Administration Route | Dose | Observed In Vivo Effects | Reference |
| Manning Compound | Hamsters | Intraperitoneal (i.p.) | 0.2 µg, 20 µg, 2 mg/kg | No significant reduction in offensive aggression. | [4] |
| Manning Compound | Rats | Intracerebroventricular (i.c.v.) | 30 ng | Failed to prevent vasopressin-induced effects on burying behavior. | [5] |
| SRX246 (Highly Selective V1a Antagonist) | Mice | Intraperitoneal (i.p.) | 15 and 30 mg/kg | Reversed social behavior impairment in a mouse model of autism. | [6] |
| SRX246 (Highly Selective V1a Antagonist) | Humans | Oral | 120 mg BID, 160 mg BID | Reduced aggressive acts in Huntington's disease patients. | [7] |
| Relcovaptan (SR49059) (Selective V1a Antagonist) | Humans | Oral | 30 mg and 300 mg | Dose-dependently inhibited vasopressin-induced vasoconstriction. | [8] |
Table 2: Summary of In Vivo Experimental Data. This table presents a selection of in vivo studies. Due to the limited in vivo data for this compound, data from other highly selective V1a antagonists (SRX246 and Relcovaptan) are included to provide a potential indication of its in vivo profile.
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for reproducibility and accurate interpretation of results. Below are standardized protocols for common administration routes and behavioral assays.
Intracerebroventricular (ICV) Injection in Rodents
This procedure allows for the direct administration of compounds into the cerebral ventricles, bypassing the blood-brain barrier.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microinjection pump and syringe
-
Cannula and tubing
-
Dental cement
-
Surgical instruments
Procedure:
-
Anesthetize the rodent and secure it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using predetermined coordinates, drill a small hole through the skull above the target ventricle.
-
Lower the injection cannula to the desired depth.
-
Secure the cannula in place with dental cement.
-
Allow the animal to recover from surgery.
-
For injection, connect the internal cannula to a microinjection pump and infuse the compound at a slow, controlled rate.
Subcutaneous (SC) Injection in Rodents
A common method for systemic administration of substances.
Materials:
-
Syringe and needle (appropriate gauge for the substance and animal size)
-
70% ethanol for disinfection
Procedure:
-
Restrain the rodent securely.
-
Lift a fold of skin, typically between the shoulder blades, to create a "tent."
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Aspirate to ensure a blood vessel has not been punctured.
-
Inject the substance slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
This test is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Place the rodent in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in the open arms versus the closed arms and the number of entries into each arm. An increase in the time spent in the open arms is indicative of anxiolytic-like effects.
Resident-Intruder Test for Aggression
This paradigm is used to assess offensive aggressive behavior in a semi-naturalistic setting.
Procedure:
-
House a male rodent (the "resident") individually for a period to establish territory.
-
Introduce an unfamiliar male rodent (the "intruder") into the resident's cage.
-
Observe and score aggressive behaviors of the resident, such as latency to attack, number of attacks, and duration of aggressive encounters, for a defined period (e.g., 10 minutes).
Mandatory Visualization
Signaling Pathways
Both this compound and the Manning Compound exert their effects by antagonizing the vasopressin V1a receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the V1a receptor is depicted below. Inotocin, the endogenous ligand for the inotocin receptor in insects, also activates a GPCR signaling cascade.
Caption: Vasopressin V1a Receptor Signaling Pathway.
Caption: Inotocin Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study comparing the effects of this compound and the Manning Compound on anxiety-like behavior.
Caption: In Vivo Behavioral Experiment Workflow.
Conclusion
The choice between this compound and the Manning Compound for in vivo research depends critically on the specific experimental goals and the species being studied.
This compound stands out for its exceptional selectivity for the human V1a receptor. This high selectivity makes it an ideal tool for studies aiming to specifically probe the role of the V1a receptor without confounding effects from other vasopressin or oxytocin receptors. While direct in vivo data for this compound is currently limited, the effects observed with other highly selective V1a antagonists, such as SRX246 and Relcovaptan, suggest that it is likely to have potent in vivo effects on social behavior, anxiety, and cardiovascular parameters.
The Manning Compound , on the other hand, has a longer history of use in in vivo research and a more extensive body of published data, particularly in rodents. However, its lower and species-dependent selectivity is a significant consideration. Researchers using the Manning Compound should be cautious about attributing observed effects solely to V1a receptor antagonism, especially in species where its selectivity has not been thoroughly characterized.
For researchers investigating the role of the V1a receptor in human physiology and disease models, the high selectivity of this compound makes it a superior choice. For studies in rodents where a large body of comparative data is available, the Manning Compound may still be a viable option, provided its limitations in selectivity are acknowledged and controlled for in the experimental design. Future in vivo studies directly comparing these two compounds are warranted to provide a more definitive guide for their application in neuroscience and cardiovascular research.
References
- 1. Frontiers | Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates [frontiersin.org]
- 2. Orally active vasopressin V1a receptor antagonist, SRX251, selectively blocks aggressive behavior [ouci.dntb.gov.ua]
- 3. Effect of long-term treatment with selective vasopressin V1 and V2 receptor antagonist on the development of heart failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Central cardiovascular effects of vasotocin, oxytocin and vasopressin in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. INSAR 2018 Annual Meeting: A Novel Vasopressin V1a Antagonist Restores Social Behavior in the Mouse Cntnap2 KO Model of Autism [insar.confex.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of SR 49059, a new orally active and specific vasopressin V1 receptor antagonist, on vasopressin-induced vasoconstriction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of V1a Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of key V1a receptor antagonists. This document summarizes their performance, presents supporting experimental data, and outlines the methodologies used for their evaluation.
The vasopressin 1a (V1a) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in a variety of physiological processes, including social behavior, anxiety, and cardiovascular function. Its modulation by antagonists is a significant area of interest for therapeutic development in indications ranging from psychiatric disorders to cardiovascular diseases. This guide offers a head-to-head comparison of prominent V1a receptor antagonists to aid in the selection of appropriate research tools and potential drug candidates.
Pharmacological Profile of V1a Receptor Antagonists
The following table summarizes the quantitative data for several well-characterized V1a receptor antagonists, focusing on their binding affinity, functional potency, and selectivity.
| Compound | V1a Ki (nM) | V1a IC50 (nM) | Selectivity Profile | Key Pharmacokinetic Parameters | In Vivo Efficacy Highlights |
| SR49059 (Relcovaptan) | 1.6 (rat), 1.1 - 6.3 (human)[1][2] | 3.7 (human platelet aggregation)[1][2] | High selectivity over V2, V1b, and oxytocin receptors (affinity is two orders of magnitude or more lower)[1][2]. | Orally active with a long duration of action (>8 hours at 10 mg/kg in rats)[1][2]. | Inhibited vasopressin-induced pressor response in rats and vasopressin-induced vasoconstriction in humans[1][2][3]. |
| SRX246 | 0.3 (human) | Not explicitly stated | Highly selective; no interaction at V1b and V2 receptors and negligible binding at 64 other receptors[4]. | Orally bioavailable, CNS-penetrant. In rats, t1/2 is ~2-6 hours[5]. | Reduces measures of stress, fear, aggression, depression, and anxiety in preclinical models. Showed clinical benefit in treating irritability in Huntington's Disease patients[6][7][8]. |
| Conivaptan | Nanomolar affinity for human V1a and V2 receptors[9]. | Not explicitly stated | Dual V1a/V2 antagonist; affinity for V2 is 10-fold higher than for V1a. Almost no effect on V1b receptors[10]. | Administered intravenously. Elimination half-life is approximately 5-8 hours in patients[11][12]. | Effective in increasing urine output and correcting hyponatremia in euvolemic and hypervolemic patients[13][14][15]. |
| Balovaptan | Potent and selective V1a receptor antagonist[16][17]. | Not explicitly stated | Highly selective for V1a receptors[16][17]. | Orally administered with high bioavailability (103-116%) and a long half-life of 45-47 hours at steady-state[17][18][19][20]. | Showed potential to improve social interaction and communication in individuals with Autism Spectrum Disorder in a Phase II trial[21][22][23]. |
| ML389 | Not explicitly stated | 40 | Highly selective (>1250-fold) against V1b, V2, and oxytocin receptors. | Good brain penetration and encouraging in vivo pharmacokinetic profile in mice. | Characterized as a tool compound for studying the role of V1a receptors in the CNS. |
V1a Receptor Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these antagonists, it is essential to visualize the V1a receptor signaling pathway and the experimental workflows used to characterize them.
References
- 1. JCI - Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics and metabolism of SRX246: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Candidates — Azevan [azevan.com]
- 7. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conivaptan - Wikipedia [en.wikipedia.org]
- 12. Vaprisol (Conivaptan Hcl Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of oral conivaptan, a vasopressin-receptor antagonist, evaluated in a randomized, controlled trial in patients with euvolemic or hypervolemic hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholars.direct [scholars.direct]
- 17. A population pharmacokinetics model of balovaptan to support dose selection in adult and pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioavailability and pharmacokinetic profile of balovaptan, a selective, brain-penetrant vasopressin 1a receptor antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A population pharmacokinetics model of balovaptan to support dose selection in adult and pediatric populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. FDA Calls Roche's Autism Drug a Breakthrough - BioSpace [biospace.com]
- 22. scholars.direct [scholars.direct]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Binding Affinities of V1a Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various ligands for the Vasopressin V1a receptor (V1aR), a critical target in diverse physiological processes and a focal point for therapeutic development. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in selecting appropriate ligands for their studies and to provide a comparative baseline for the development of novel V1aR-targeted compounds.
Ligand Binding Affinity Data
The binding affinities of a range of endogenous and synthetic ligands for the V1a receptor are summarized in the tables below. The data, presented as inhibition constants (Ki) or dissociation constants (Kd), are derived from radioligand binding assays. Lower values are indicative of higher binding affinity.
Endogenous Ligands and Analogs
| Ligand | Receptor Species | Binding Affinity (Ki/Kd in nM) | Reference |
| Arginine Vasopressin (AVP) | Human | 1.8 ± 0.4 | [1] |
| Arginine Vasopressin (AVP) | Syrian Hamster | 4.70 | [2][3] |
| Oxytocin (OT) | Human | 129 ± 22 | [1] |
| Oxytocin (OT) | Syrian Hamster | 495.2 | [2][3] |
Synthetic V1aR Antagonists
| Ligand | Receptor Species | Binding Affinity (Ki/Kd in nM) | Reference |
| Manning Compound | Syrian Hamster | 6.87 | [2][3] |
| Relcovaptan (SR-49059) | Human | 1.3 ± 0.2 | [1] |
| Phenylacetyl-D-Tyr(Et)-Phe-Gln-Asn-Lys-Pro-Arg-NH₂ | Human | 1.2 ± 0.2 | [1] |
| Phenylacetyl-D-Tyr(Et)-Phe-Val-Asn-Lys-Pro-Tyr-NH₂ | Human | 3.0 ± 0.5 | [1] |
| Phaa-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂ | Rat | 0.06 (Kd) | [4][5] |
| V1A-2303 | Human | 0.46 | [6] |
| OPC-21268 | Rat | 380 | [7] |
| OPC-21268 | Human | 140,000 | [7] |
| DpGlu-DTyr(Et)-Phe-Val-Asn-Arg-Pro-Arg-Tyr(NH₂) | Not Specified | 82 (Kd) | [8] |
Experimental Protocols
The binding affinity data presented in this guide were primarily determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[9][10]
Radioligand Binding Assay: A Detailed Methodology
1. Preparation of Receptor-Containing Membranes:
-
Source: Tissues or cells endogenously expressing or recombinantly overexpressing the V1a receptor are used.
-
Homogenization: The tissue or cells are homogenized in a cold buffer solution.
-
Centrifugation: The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the V1a receptors.
-
Protein Quantification: The protein concentration of the membrane preparation is determined to ensure consistency across assays.
2. Competitive Binding Assay (for determining Ki):
-
Principle: This assay measures the ability of an unlabeled test ligand to compete with a radiolabeled ligand for binding to the V1a receptor.
-
Incubation: A fixed concentration of a high-affinity radiolabeled V1aR ligand (e.g., [¹²⁵I] or [³H]-labeled AVP antagonist) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
3. Saturation Binding Assay (for determining Kd):
-
Principle: This assay determines the affinity (Kd) and the density (Bmax) of the V1a receptors in a given preparation.
-
Incubation: Increasing concentrations of the radiolabeled ligand are incubated with the membrane preparation.
-
Parallel Assays: Two sets of assays are run in parallel: one to determine total binding and another in the presence of a high concentration of an unlabeled V1aR ligand to determine non-specific binding.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are then analyzed using non-linear regression to determine the Kd and Bmax values.
V1a Receptor Signaling Pathway
The Vasopressin V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[1][11] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its associated G protein. This initiates a downstream signaling cascade that is crucial for many of the physiological effects mediated by the V1aR.
References
- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 2. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A radioiodinated linear vasopressin antagonist: a ligand with high affinity and specificity for V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key amino acids of vasopressin V1a receptor responsible for the species difference in the affinity of OPC-21268 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing the V1a vasopressin receptor binding site with pyroglutamate-substituted linear antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Different single receptor domains determine the distinct G protein coupling profiles of members of the vasopressin receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the V1aR Antagonist (D-Arg8)-Inotocin for Novel Model Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (D-Arg8)-Inotocin with other selective V1a receptor (V1aR) antagonists. It is designed to assist researchers in validating a new experimental model for V1aR blockade and selecting the appropriate antagonist for their studies. The guide includes a summary of antagonist properties, detailed experimental protocols for validation, and diagrams of the V1aR signaling pathway and a validation workflow.
Introduction to this compound
This compound is a potent and highly selective competitive antagonist of the human vasopressin V1a receptor.[1][2][3] Developed from an insect neuropeptide orthologue, this synthetic peptide demonstrates a high binding affinity with a reported Ki of 1.3 nM.[1][3] A key advantage of this compound is its remarkable selectivity, showing over 3000-fold greater affinity for the human V1aR compared to the V1b, V2, and oxytocin receptors.[1][2] This high selectivity minimizes off-target effects, making it a valuable tool for specifically investigating V1aR-mediated pathways.
Comparative Analysis of V1aR Antagonists
The selection of a V1aR antagonist for a new model system requires careful consideration of its pharmacological properties. This section compares this compound with other commonly used V1aR antagonists, SRX246 and Balovaptan.
Table 1: Pharmacological Properties of Selected V1aR Antagonists
| Antagonist | Type | Reported Ki (human V1aR) | Selectivity Profile | Key Features |
| This compound | Peptide | 1.3 nM[1][3] | >3000-fold selective over V1bR, V2R, and OTR[1][2] | High potency and exceptional selectivity. |
| SRX246 | Small Molecule | 0.3 nM[4] | High selectivity against V1bR and V2R.[4] | Orally bioavailable and CNS-penetrant.[4] |
| Balovaptan (RG7314) | Small Molecule | ~0.23 nM (Kb)[5] | Selective for V1aR. | Has been investigated in clinical trials for social communication disorders.[5] |
| Manning Compound | Peptide | 6.87 nM (hamster V1aR)[6] | Selective for V1aR over OTR.[6] | A widely used research tool for V1aR antagonism. |
Experimental Protocols for V1aR Blockade Confirmation
To validate V1aR blockade by this compound in a new model, a series of binding and functional assays should be performed. Below are detailed protocols for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of the antagonist for the V1aR by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and compare it with other antagonists.
Materials:
-
A new model system expressing V1aR (e.g., cell line, tissue homogenate).
-
Radiolabeled V1aR antagonist (e.g., [³H]-AVP or a selective antagonist radioligand).
-
This compound and other competing antagonists.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing V1aR in a lysis buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (this compound or alternatives).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
The V1aR is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium. This assay measures the ability of an antagonist to block this agonist-induced calcium influx.
Objective: To assess the functional antagonism of this compound by measuring its ability to inhibit agonist-induced calcium mobilization.
Materials:
-
A new cell line model endogenously or recombinantly expressing V1aR.
-
V1aR agonist (e.g., Arginine Vasopressin - AVP).
-
This compound and other antagonists.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Seed the V1aR-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound or other antagonists.
-
Agonist Stimulation: Add a fixed concentration of the V1aR agonist (e.g., AVP) to stimulate calcium release.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a plate reader or microscope.
-
Data Analysis: Determine the inhibitory effect of the antagonist on the agonist-induced calcium response and calculate the IC50 value.
ERK Phosphorylation Assay (Western Blot)
Activation of the V1aR can lead to the phosphorylation of downstream signaling molecules like Extracellular signal-Regulated Kinase (ERK). This assay quantifies the inhibition of this signaling event.
Objective: To confirm V1aR blockade by measuring the inhibition of agonist-induced ERK phosphorylation.
Materials:
-
A new cell line model expressing V1aR.
-
V1aR agonist (e.g., AVP).
-
This compound and other antagonists.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Treatment: Culture V1aR-expressing cells and serum-starve them before pre-incubating with the antagonist followed by stimulation with the agonist.
-
Cell Lysis: Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies for p-ERK and total ERK.
-
Detection: Incubate with a secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Determine the inhibitory effect of the antagonist on agonist-induced ERK phosphorylation.
Visualizations: Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and experimental design, the following diagrams are provided.
Conclusion
This compound stands out as a highly potent and selective tool for the investigation of V1aR signaling. Its superior selectivity profile makes it an excellent choice for new model systems where minimizing off-target effects is crucial. By following the detailed experimental protocols outlined in this guide, researchers can effectively confirm V1aR blockade and objectively compare the performance of this compound with other available antagonists, ensuring the selection of the most appropriate compound for their specific research needs.
References
- 1. Comparison of the pharmacological profiles of arginine vasopressin and oxytocin analogs at marmoset, macaque, and human vasopressin 1a receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [researchworks.creighton.edu]
- 4. Safety and Tolerability of SRX246, a Vasopressin 1a Antagonist, in Irritable Huntington’s Disease Patients—A Randomized Phase 2 Clinical Trial [mdpi.com]
- 5. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of (D-Arg8)-Inotocin and Other Vasopressin V1a Receptor Antagonists
(D-Arg8)-Inotocin , an analog of the insect neuropeptide inotocin, has emerged as a potent and highly selective antagonist for the human vasopressin V1a receptor (V1aR). This guide provides a comparative analysis of this compound with other known V1aR antagonists, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.
Quantitative Comparison of V1a Receptor Antagonists
The binding affinity of this compound for the human V1a receptor is exceptional, positioning it as a highly potent antagonist. A comparison with other established V1aR antagonists reveals its competitive profile.
| Compound | Receptor Subtype | Organism | Kᵢ (nM) | Selectivity Profile |
| This compound | Human V1aR | Human | 1.3 [1][2] | >3000-fold selective over OTR, V1bR, and V2R [1][2] |
| Relcovaptan (SR 49059) | Human V1aR | Human | 1.1 - 6.3[3] | Selective V1aR antagonist |
| SRX246 | Human V1aR | Human | 0.3[4] | Highly selective V1aR antagonist |
| Balovaptan | Human V1aR | Human | 0.23 (Kₑ)[5] | Selective V1aR antagonist |
| Manning Compound | Hamster V1aR | Hamster | 6.87[6] | V1aR antagonist |
Table 1: Comparative Binding Affinities (Kᵢ) of V1a Receptor Antagonists. This table summarizes the inhibitory constants (Kᵢ) of this compound and other V1aR antagonists, highlighting the high affinity and selectivity of this compound for the human V1a receptor.
Experimental Protocols
A clear understanding of the methodologies used to characterize this compound is crucial for reproducing and building upon existing research.
Solid-Phase Peptide Synthesis of this compound
The synthesis of this compound is achieved through Fmoc-based solid-phase peptide synthesis, a standard and robust method for generating custom peptides.
Protocol:
-
Resin Preparation: A Rink amide resin is utilized as the solid support.
-
Amino Acid Coupling: Protected amino acids are coupled sequentially. For each cycle, the Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in dimethylformamide (DMF). The next Fmoc-protected amino acid is then activated with a coupling reagent such as HBTU and coupled to the free N-terminus.
-
Introduction of D-Arginine: In the final coupling step, Fmoc-D-Arg(Pbf)-OH is introduced to create the D-Arg8 modification.
-
Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Cyclization: The linear peptide is then cyclized through the formation of a disulfide bond between the two cysteine residues. This is typically achieved by air oxidation in a dilute aqueous buffer at a slightly alkaline pH.
-
Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.
Radioligand Binding Assay for V1a Receptor
Competitive radioligand binding assays are employed to determine the binding affinity (Kᵢ) of this compound for the V1a receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl₂, is used.
-
Radioligand: A radiolabeled V1a receptor antagonist, such as [³H]Arginine Vasopressin ([³H]AVP), is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor, this compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of this compound to antagonize the V1a receptor-mediated increase in intracellular calcium.
Protocol:
-
Cell Culture: CHO cells stably expressing the human V1a receptor are seeded in a multi-well plate.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a known V1a receptor agonist, such as Arginine Vasopressin (AVP), at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced calcium response. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the signaling pathway and experimental workflows provide a clear and concise understanding of the underlying mechanisms and procedures.
Figure 1: V1a Receptor Signaling Pathway and Antagonism by this compound.
Figure 2: Experimental Workflow for the Synthesis and Characterization of this compound.
References
- 1. Solid-phase peptide syntheses of oxytocin, oxytocin analogs and interferon short chain with the amide side-chain functionality of asparagine protected with 1-tetralinyl group [erepository.uonbi.ac.ke]
- 2. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 3. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The effect of relcovaptan (SR 49059), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of (D-Arg8)-Inotocin
This document provides crucial safety and logistical information for the proper disposal of (D-Arg8)-Inotocin, a potent and selective vasopressin V1a receptor antagonist used in laboratory research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is essential for understanding the chemical nature of the compound and for performing accurate experimental calculations.
| Property | Value | Source(s) |
| Molecular Formula | C₃₉H₆₈N₁₄O₁₁S₂ | [1][2] |
| Molecular Weight | 973.17 g/mol | [1][2] |
| Purity | Typically >98% | [1] |
| Appearance | Solid | [1] |
| Ki for V1a Receptor | 1.3 nM | [1][3] |
Experimental Protocols: Disposal Procedures
While specific regulations may vary by institution and location, the following step-by-step guidance outlines the best practices for the disposal of this compound in a research setting. For research-use-only peptides, disposal as chemical waste is the standard procedure.[4]
1. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE to prevent skin and eye contact.[4][5]
-
Lab coat or disposable gown
-
Nitrile gloves
-
Safety glasses or goggles
2. Disposal of Solid (Lyophilized) this compound
Unused or expired solid this compound should be disposed of as chemical waste.
-
Step 1: Ensure the vial containing the solid peptide is securely capped.
-
Step 2: Place the vial in a designated, clearly labeled container for solid chemical waste. This container should be compatible with all chemicals being collected.[6]
-
Step 3: Do not dispose of solid peptide waste in regular trash or biohazard bags.[4][7]
-
Step 4: Arrange for a pickup of the chemical waste container by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal service.[4][7]
3. Disposal of this compound Solutions
Solutions containing this compound must be treated as liquid chemical waste. Never pour peptide solutions down the drain.[5][7]
-
Step 1: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled liquid waste container.
-
Step 2: If the solution contains organic solvents, it should be collected in a separate, compatible container for halogenated or non-halogenated solvent waste as appropriate.[8]
-
Step 3: Ensure the waste container is kept securely closed except when adding waste.[6]
-
Step 4: Store the liquid waste container in a designated and properly ventilated area, away from incompatible materials. The use of secondary containment is recommended.[6][9]
-
Step 5: Contact your institution's EHS office for collection and disposal of the liquid chemical waste.[10]
4. Decontamination of Laboratory Equipment
Proper decontamination of labware and surfaces is critical to avoid cross-contamination.[5][11]
-
Step 1: All glassware, plasticware, and equipment that has come into contact with this compound should be decontaminated.
-
Step 2: An effective method for peptide decontamination involves soaking the equipment in an enzymatic detergent solution (e.g., at 1% m/v).[11] For more critical applications, an ultrasonic cleaner can be used with the enzymatic detergent.[11]
-
Step 3: Following the enzymatic cleaning, a further decontamination step with a 6% sodium hypochlorite (bleach) solution is recommended.[11]
-
Step 4: Thoroughly rinse all decontaminated items with purified water.
-
Step 5: For non-disposable items, once decontaminated, they can be washed and reused. Disposable items should be placed in the appropriate solid waste stream after decontamination.
Signaling Pathway and Experimental Workflow
This compound is a competitive antagonist of the vasopressin V1a receptor (AVPR1A).[1][3] The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand vasopressin, couples to Gq/11 proteins.[12][13] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[13] As an antagonist, this compound binds to the V1a receptor but does not activate this downstream signaling, thereby blocking the effects of vasopressin.
Caption: V1a receptor signaling pathway and antagonism by this compound.
The following diagram illustrates a typical experimental workflow for studying the effects of a peptide antagonist like this compound in a laboratory setting, from preparation to waste disposal.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound - CAS:745816-74-4 - 万唯生物-实验室一站式服务专家 [wanvibio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cosmicpeptides.com [cosmicpeptides.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. intelligenthq.com [intelligenthq.com]
- 8. peptiderecon.com [peptiderecon.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 12. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 13. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling (D-Arg8)-Inotocin
(D-Arg8)-Inotocin is a potent and selective competitive antagonist for the vasopressin V1a receptor, intended for laboratory research use only.[1][2] Due to its biological activity and the fact that its toxicological properties have not been fully investigated, researchers should exercise due care and adhere to strict safety protocols to minimize exposure.[3]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and waste disposal are based on best practices for handling potent, bioactive peptides.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE requirements for the planned procedures. However, the following table summarizes the recommended baseline PPE for handling this compound, particularly when handling the solid form which can be easily inhaled.[3][4]
| Protection Type | Required PPE | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects eyes from splashes of chemical solutions or airborne particles.[4][5] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact with the compound.[4][6] Gloves should be changed immediately if contaminated. |
| Body Protection | A laboratory coat is mandatory. | Protects skin and personal clothing from contamination.[4][5][7] |
| Respiratory Protection | Use a certified respirator (e.g., N95) when handling the powder outside of a containment system like a chemical fume hood. | Avoids inhalation of the powdered peptide.[3][4] |
Operational and Disposal Plans
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature of -20°C.[3]
Handling Procedures:
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Weighing : Whenever possible, weigh the solid this compound in a chemical fume hood or other ventilated enclosure to avoid inhalation of the powder.[3]
-
Dissolving : When preparing solutions, add the solvent to the vial containing the peptide to avoid generating dust.
-
Spill Management : In case of a spill, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable decontaminating solution. Sweep up solid spills carefully to avoid raising dust, place the material in a sealed container, and hold for waste disposal.[3]
Disposal Plan: All waste materials contaminated with this compound, including empty containers, used PPE, and contaminated labware, should be treated as hazardous chemical waste.
-
Solid Waste : Place all solid waste (e.g., contaminated gloves, bench paper, pipette tips) into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not dispose of it down the drain.
-
Final Disposal : The primary recommended method for disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] All waste disposal must comply with local, state, and federal environmental regulations.[3][8]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 8. peptiderecon.com [peptiderecon.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
